molecular formula C5H6ClNS B11740671 Pyridine-2-thiol hydrochloride

Pyridine-2-thiol hydrochloride

Cat. No.: B11740671
M. Wt: 147.63 g/mol
InChI Key: DEFWQDPUUKMPRI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridine-2-thiol (B7724439) Chemistry in Academic Research

The study of pyridine-2-thiol chemistry began with its first synthesis in 1931, which was achieved by heating 2-chloropyridine (B119429) with calcium hydrogen sulfide. wikipedia.orgwikipedia.org Later, more convenient and efficient synthetic routes were developed, such as the reaction of 2-chloropyridine with thiourea (B124793). wikipedia.orgwikipedia.org A significant area of early academic inquiry was the compound's structural nature, specifically the tautomeric equilibrium between the thiol (pyridine-2-thiol) and thione (2-pyridinethione) forms. wikipedia.orgacs.org

Research evolved from fundamental synthesis and structural analysis to exploring its reactivity. Investigations into its N-oxide derivative, known as pyrithione, which also exhibits tautomerism, expanded the scope of this chemical class. wikipedia.org The ability of pyridine-2-thiol to act as a versatile ligand that can chelate to metal ions through its sulfur and nitrogen atoms spurred extensive research in coordination chemistry. wikipedia.orgrsc.org This led to the synthesis and characterization of numerous metal complexes, revealing diverse coordination modes and reactivities. rsc.org The study of pyridine-2-thiol derivatives gained further traction in the early 21st century, driven by their broad relevance in various chemical fields. smolecule.com

Significance of Pyridine-2-thiol Hydrochloride as a Chemical Entity in Synthetic and Mechanistic Studies

This compound is a valuable reagent in synthetic and mechanistic chemistry due to the reactivity of its parent compound, pyridine-2-thiol. It serves as a versatile building block and reagent in a variety of organic transformations.

Key Roles in Synthetic Chemistry:

Acylating Agent : It is used to acylate phenols, amines, and carboxylic acids. wikipedia.org

Protecting Group : The compound can serve as a protecting group for amines and imides. wikipedia.org

Selective Reducing Agent : It can be employed for selective reduction reactions. wikipedia.org

Precursor for Derivatives : It is a key starting material for synthesizing a range of derivatives, including its oxidized disulfide form, 2,2′-dipyridyl disulfide, and various metal complexes. wikipedia.orgrsc.org It is also a precursor for tetrachloropyridine-2-thiol through various reaction pathways. rsc.org

Contributions to Mechanistic Studies:

Tautomerism Studies : The thiol-thione equilibrium has been a subject of detailed mechanistic investigation using both experimental techniques like FTIR spectroscopy and computational methods. acs.org These studies have shown that while the thiol form is more stable in the gas phase, the thione tautomer is favored in solution. acs.org

Corrosion Inhibition : Mechanistic studies have shown that pyridine-2-thiol can act as an effective corrosion inhibitor for metals like mild steel and brass in acidic environments. iaea.orgresearchgate.netmdpi.com It functions by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. researchgate.netmdpi.com

Coordination Chemistry : The reaction of pyridine-2-thiol with metal carbonyls, such as [Ru₃(CO)₁₂], has been studied to understand the stepwise formation of mono-, tri-, and polynuclear metal complexes. rsc.org These studies provide insight into the ligand's bridging and chelating capabilities. rsc.org

Table 2: Selected Synthetic Applications of Pyridine-2-thiol

Application Description
Metal-Free C-H Borylation Acts as a catalyst for the isodesmic C-H borylation of heteroarenes, offering an environmentally friendly synthetic route. wikipedia.orgsmolecule.com
Ligand in Metal Complexes Forms stable complexes with various metal ions, which are studied for their catalytic and material properties. chemimpex.comsigmaaldrich.comacs.org

Overview of this compound's Role in Modern Chemical Disciplines

The versatility of pyridine-2-thiol ensures its continued relevance across multiple modern chemical disciplines. Its unique combination of a pyridine (B92270) ring and a reactive thiol group allows it to participate in a wide array of chemical interactions.

Coordination Chemistry : It is widely employed as a strong chelating ligand for a multitude of metal ions. wikipedia.orgchemimpex.comsigmaaldrich.com Its ability to form stable complexes is valuable in the development of new catalysts and materials. ontosight.aichemimpex.com Research continues to explore the structure and reactivity of its metal complexes, such as those with tungsten, for applications in bioinorganic chemistry and catalysis. acs.org

Materials Science : In materials science, pyridine-2-thiol is utilized as a corrosion inhibitor for various metals and alloys. mdpi.comchemimpex.com It is also investigated as a component in the development of advanced materials, including polymers and composites, where it can enhance their properties. chemimpex.com Its derivatives are used as building blocks for novel materials with specific electronic or optical characteristics.

Catalysis : A significant modern application is its use in metal-free catalysis. wikipedia.orgsmolecule.com For instance, it has been shown to effectively catalyze the C-H borylation of heteroarenes, a key transformation in organic synthesis. smolecule.com Its metal complexes are also explored for their catalytic activities. ontosight.ai

Analytical Chemistry : The compound's reactivity with heavy metals allows for its use in the development of sensors and analytical methods for environmental monitoring. chemimpex.com Derivatives of pyridine-2-thiol have been developed as fluorescent sensors for detecting metal ions and pH changes. semanticscholar.org

Medicinal and Agrochemical Chemistry : Pyridine-2-thiol and its derivatives serve as important intermediates and scaffolds in the synthesis of pharmaceuticals and agrochemicals. ontosight.aichemimpex.com For example, derivatives have been synthesized and tested for antithyroid activity, and its N-oxide form is a precursor to compounds with antimicrobial properties. wikipedia.orgnih.govgoogle.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6ClNS

Molecular Weight

147.63 g/mol

IUPAC Name

1H-pyridine-2-thione;hydrochloride

InChI

InChI=1S/C5H5NS.ClH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H

InChI Key

DEFWQDPUUKMPRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S)NC=C1.Cl

Origin of Product

United States

Synthetic Methodologies for Pyridine 2 Thiol Hydrochloride and Its Precursors

Established Synthetic Pathways for Pyridine-2-thiol (B7724439) and its Conversion to Hydrochloride Salt.benchchem.comirjms.com

The primary route to obtaining Pyridine-2-thiol hydrochloride involves the protonation of Pyridine-2-thiol with hydrochloric acid. vulcanchem.comgoogle.com The synthesis of the Pyridine-2-thiol precursor itself can be achieved through several established pathways.

Historically, the synthesis of Pyridine-2-thiol has been dominated by nucleophilic aromatic substitution (SNAr) reactions. irjms.comscispace.com This strategy typically involves the displacement of a leaving group, most commonly a halogen (like chloro- or bromo-), from the 2-position of the pyridine (B92270) ring by a sulfur-containing nucleophile. chemrxiv.org For example, 2-halopyridines can react with various sulfur sources to yield the desired thiol. chemrxiv.org While effective, these traditional methods can sometimes necessitate harsh reaction conditions, which may lead to the formation of byproducts and lower yields. scispace.com

Another classical approach involves the alkylation of 2-mercaptopyridine (B119420) nucleophiles with a suitable electrophile; however, this can sometimes lead to competitive N-alkylation over the desired S-alkylation. chemrxiv.org

Modern synthetic chemistry has introduced more refined methods to improve the efficiency and selectivity of Pyridine-2-thiol synthesis. These contemporary approaches focus on milder reaction conditions and the use of advanced catalytic systems.

One notable method is the use of highly reactive intermediates, such as 2-halopyridinium ketene (B1206846) hemiaminals, which can undergo nucleophilic aromatic substitution with thiols at room temperature. chemrxiv.org This avoids the high temperatures often required in classical SNAr reactions. chemrxiv.org Direct thiolation represents another advanced strategy, employing thiolating reagents like Lawesson's reagent under controlled conditions to selectively functionalize the 2-position of the pyridine ring. For industrial-scale production, vapor-phase chlorination-fluorination methods have been developed to produce trifluoromethylated pyridines, which can then be functionalized to introduce the thiol group, offering high scalability, yield, and selectivity.

Table 1: Comparison of Contemporary Synthetic Methods for Pyridine-2-thiol Derivatives

MethodologyKey Reagents/IntermediatesTypical ConditionsAdvantagesReference
Room Temperature SNAr2-halopyridinium ketene hemiaminals, various thiolsRoom temperature, various solvents (polar and nonpolar)Mild conditions, avoids high temperatures chemrxiv.org
Direct ThiolationPyridine precursors, Lawesson's reagent or thiourea (B124793) derivativesControlled conditionsSelective functionalization at the 2-position
Industrial Scale FunctionalizationTrifluoromethylated pyridine precursorsVapor-phase chlorination-fluorination followed by functionalizationScalable, high yield, high selectivity

Derivatization Strategies and Functionalization of the Pyridine-2-thiol Skeleton.chemrxiv.orgCurrent time information in Milan, IT.thieme-connect.detandfonline.com

The Pyridine-2-thiol framework is a versatile scaffold that allows for extensive chemical modification at both the thiol group and the pyridine ring. These derivatizations are crucial for tuning the molecule's properties for various applications.

The thiol group is highly nucleophilic, making it a prime site for modification.

S-Alkylation : This involves the attachment of an alkyl group to the sulfur atom. A highly effective method for achieving selective S-alkylation is through phase transfer catalysis. tandfonline.comtandfonline.com In this process, a quaternary ammonium (B1175870) salt catalyst facilitates the reaction between Pyridine-2-thiol (dissolved in an organic solvent like benzene) and an alkyl halide in the presence of a concentrated aqueous base (e.g., sodium hydroxide). tandfonline.com This technique is advantageous because it often leads exclusively to S-substitution and simplifies the work-up procedure. tandfonline.com Reactions with various alkylating agents like ethyl chloroacetate (B1199739) and phenacyl chloride have been successfully demonstrated. nih.gov

S-Acylation : This reaction introduces an acyl group to the sulfur atom, forming a thioester. Thiol groups are sufficiently nucleophilic to react directly with acylating agents like acid chlorides or anhydrides. thieme-connect.denih.gov The reaction is typically performed in the presence of a base such as triethylamine (B128534) or pyridine to achieve improved results. thieme-connect.de For instance, S-2-Pyridyl thiocarboxylates can be readily obtained from the reaction of acid chlorides with Pyridine-2-thiol. thieme-connect.de

Table 2: Examples of S-Alkylation and S-Acylation of Pyridine-2-thiol

Reaction TypeReagentConditionsProduct TypeReference
S-AlkylationAlkyl Halides (e.g., R-Br)Phase Transfer Catalysis (e.g., TBAB), NaOH, Benzene2-Alkylthio-pyridines tandfonline.comtandfonline.com
S-AlkylationEthyl chloroacetate, Phenacyl chlorideReflux in ethanol (B145695) with piperidineS-alkylated cyanopyridines nih.gov
S-AcylationAcid Chlorides (e.g., R-COCl)TriethylamineS-2-Pyridyl thiocarboxylates thieme-connect.de
S-AcylationAcetic AnhydridePyridine, DMAP (catalyst)S-Acetyl derivatives nih.gov

Modifications can also be made to the carbon atoms of the pyridine ring, introducing new functional groups that significantly alter the molecule's electronic and steric properties.

Trifluoromethylation : The introduction of a trifluoromethyl (-CF₃) group is of great interest due to its strong electron-withdrawing nature. This can be achieved through several methods. One approach involves the direct trifluoromethylation of pyridine precursors using reagents like trifluoromethyl copper (CuCF₃) or Togni's reagent, often catalyzed by copper or iron salts at elevated temperatures. Another strategy is copper-catalyzed trifluoromethylation, which uses CF₃I as the trifluoromethyl source. A visible-light-mediated method has also been developed for the S-trifluoromethylation of aromatic thiols, using trifluoromethanesulfonyl chloride as an inexpensive precursor for the CF₃ radical. chemistryviews.org

Amination : The introduction of an amino group onto the pyridine ring can be accomplished through various protocols. An environmentally benign method involves the base-promoted selective amination of polyhalogenated pyridines using water as a solvent. acs.org Another approach is an iodine-mediated tandem C-H thiolation/amination, where pyridine-2-thiol can react with secondary amines to form fused heterocyclic systems. rsc.org Electrophilic amination has also been developed as a scalable protocol for producing pyridinesulfonamides from pyridine-2-thiol precursors. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, use safer chemicals, and improve energy efficiency, are increasingly being applied to heterocyclic synthesis. royalsocietypublishing.orgsemanticscholar.org In the context of Pyridine-2-thiol and its derivatives, several strategies align with these principles.

The development of catalyst-assisted reactions is a cornerstone of green chemistry. royalsocietypublishing.org For instance, a green, aerobic sulfenylation of imidazo[1,2-a]pyridines has been developed using a flavin-and-iodine dual catalytic system, with molecular oxygen as the sole sacrificial reagent, producing only water as a byproduct. acs.org The use of safer, non-hazardous solvents like water is another key principle. acs.orgroyalsocietypublishing.org A base-promoted amination of polyhalogenated pyridines has been successfully demonstrated using water as the solvent. acs.org Furthermore, developing solvent-free reaction conditions or using microwave-assisted synthesis can significantly reduce energy consumption and waste. royalsocietypublishing.orgsemanticscholar.org The pursuit of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, maximizes atom economy by avoiding the isolation and purification of intermediates. organic-chemistry.org

Reactivity and Mechanistic Investigations of Pyridine 2 Thiol Hydrochloride

Acid-Base Equilibria and Tautomerism of Pyridine-2-thiol (B7724439) in Diverse Chemical Environments

The chemical behavior of pyridine-2-thiol is significantly influenced by its acid-base properties and the existence of tautomeric forms. These equilibria are sensitive to the surrounding chemical environment, such as the solvent.

Thione-Thiol Tautomerism and its Influence on Reactivity

Pyridine-2-thiol exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione. acs.orgnih.govresearchgate.net This equilibrium is a dynamic process where a proton migrates between the sulfur and nitrogen atoms. The predominance of one tautomer over the other is heavily dependent on the solvent's polarity and the concentration of the compound. cdnsciencepub.comwikipedia.org

In the gas phase, the thiol form (2-pyridinethiol) is more stable than the thione form (2-pyridinethione). acs.orgnih.gov However, in solution, the equilibrium shifts to favor the thione tautomer. acs.orgnih.gov This shift is attributed to the larger dipole moment of the thione form, which is stabilized by polar solvents. acs.orgnih.gov Experimental studies using Fourier transform infrared (FTIR) spectroscopy in various solvents like toluene, benzene-d6, heptane, and methylene (B1212753) chloride have shown no evidence of the S-H stretch, indicating the prevalence of the thione form in these environments. acs.orgresearchgate.net

Computational studies and calorimetric enthalpy measurements further support the greater stability of the thione tautomer in solution. acs.orgnih.gov The thione form is also stabilized by thioamide resonance. acs.orgnih.gov While the thiol form is considered aromatic, the thione is not, yet its stability is enhanced by this resonance. acs.orgnih.gov

The tautomerization process itself is thought to occur through a hydrogen-bonded dimer, as the intramolecular transition state has a significantly high energy barrier. acs.orgnih.gov Dimerization equilibrium measurements have been conducted to understand this process better. acs.orgnih.gov

The tautomeric equilibrium has a profound impact on the reactivity of pyridine-2-thiol. For instance, reactions can proceed through either the thiol or the thione form, depending on the reaction conditions and the nature of the other reactants. The predominance of the thione form in solution is a critical factor in many of its reactions. acs.orgnih.govcdnsciencepub.com In some cases, the thiol form can undergo oxidation to form the corresponding symmetrical disulfide. cdnsciencepub.comcdnsciencepub.com This thiol-disulfide transformation is a reversible process in water. cdnsciencepub.com

Interactive Data Table: Tautomeric Equilibrium Parameters

ParameterValueConditions
Keq298 (Dimerization)165 ± 40 M-1FTIR in C6D6, 22-63 °C
ΔH (Dimerization)-7.0 ± 0.7 kcal/molFTIR in C6D6, 22-63 °C
ΔS (Dimerization)-13.4 ± 3.0 cal/(mol·deg)FTIR in C6D6, 22-63 °C
Energy difference (Thiol vs. Thione)Thiol is 2.61 kcal/mol more stableGas Phase
Energy difference (Thiol vs. Thione)Thione is favored by 1.96 kcal/molCyclohexane (B81311) solution
Calorimetric Enthalpy (Thione/Thiol)-2.6 kcal/molToluene or C6D6 solution

Protonation States and Hydrochloride Formation

Pyridine-2-thiol hydrochloride is the salt formed by the reaction of pyridine-2-thiol with hydrochloric acid. In this salt, the pyridine (B92270) nitrogen atom is protonated, forming a pyridinium (B92312) ion. wikipedia.orgchemicalbook.com The chloride ion then acts as the counter-ion.

The basicity of the pyridine nitrogen allows it to readily accept a proton from an acid. The resulting pyridinium ion in this compound has a pKa of approximately 5. wikipedia.org This acidity is slightly greater than that of typical amines, which is attributed to the sp2 hybridization of the nitrogen atom, making it more electronegative than the sp3 hybridized nitrogen in ammonium (B1175870) cations. wikipedia.org

The formation of the hydrochloride salt significantly alters the electronic properties and reactivity of the molecule. The positive charge on the pyridinium ring makes the ring more susceptible to certain types of reactions while potentially hindering others.

Nucleophilic and Electrophilic Reactivity of Pyridine-2-thiol and its Derivatives

The dual presence of a nucleophilic sulfur atom and a pyridine ring with both nucleophilic (nitrogen) and electrophilic (carbon) centers endows pyridine-2-thiol with a rich and varied reactivity profile.

Reactivity at the Sulfur Center

The sulfur atom in pyridine-2-thiol, particularly in its deprotonated thiolate form, is a potent nucleophile. This nucleophilicity allows it to participate in a variety of reactions, including alkylation and oxidation. researchgate.netnih.gov

In the presence of suitable electrophiles, such as alkyl halides, the sulfur atom can be readily alkylated to form S-alkyl derivatives. researchgate.netnih.gov This reaction is a common strategy for introducing various functional groups onto the pyridine-2-thiol scaffold.

The sulfur atom is also susceptible to oxidation. wikipedia.orgtandfonline.com A common oxidation reaction is the formation of a disulfide bridge, yielding 2,2'-dipyridyl disulfide. wikipedia.orgresearchgate.net This oxidation can be achieved using various oxidizing agents. tandfonline.comresearchgate.netorganic-chemistry.org The formation of this disulfide is often a reversible process. cdnsciencepub.com

Furthermore, the sulfur atom can coordinate to metal centers, acting as a ligand in the formation of metal complexes. acs.orgcdnsciencepub.comresearchgate.net The bonding in these complexes typically occurs through the sulfur atom. cdnsciencepub.comresearchgate.net

Reactivity of the Pyridine Nitrogen and Ring Carbons

The pyridine nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. wikipedia.org It can be protonated by acids, as seen in the formation of this compound, and can also react with other Lewis acids. wikipedia.orgwikipedia.org Alkylation and acylation can also occur at the nitrogen atom. wikipedia.org

The carbon atoms of the pyridine ring exhibit different reactivities towards electrophilic and nucleophilic attack. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orguoanbar.edu.iq When such reactions do occur, they typically favor the 3-position. uoanbar.edu.iqslideshare.netpearson.com

Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, which are electron-deficient. wikipedia.orguoanbar.edu.iqslideshare.net The presence of the thiol group at the 2-position can influence the regioselectivity of these reactions.

Redox Chemistry of Pyridine-2-thiol Systems

The redox chemistry of pyridine-2-thiol is primarily centered around the sulfur atom. As mentioned previously, the thiol group can be readily oxidized to form a disulfide. wikipedia.orgtandfonline.comresearchgate.net This process is a key aspect of its chemical behavior and is involved in many of its applications.

The thiol-disulfide interchange is a dynamic process that can be influenced by various factors, including the presence of oxidizing or reducing agents and the pH of the solution. cdnsciencepub.comnih.gov The oxidation of thiols to disulfides can proceed through one- or two-electron pathways, often involving intermediate species such as sulfenic acids or thiyl radicals. nih.gov

In the context of coordination chemistry, the redox state of the metal center can be influenced by the pyridine-2-thiolate (B1254107) ligand. acs.org The electronic properties of the ligand, which can be tuned by introducing substituents on the pyridine ring, can affect the reactivity of the metal complex towards oxidation. acs.org

Electrochemical studies have also been employed to investigate the redox behavior of pyridine-2-thiol and its derivatives. mdpi.comnih.gov These studies provide valuable insights into the electron transfer processes that these compounds can undergo. For instance, in the context of corrosion inhibition, the adsorption of pyridine-2-thiol onto a metal surface can block oxidation processes. mdpi.com

Reaction Kinetics and Thermodynamic Aspects of this compound Transformations

The reactivity of this compound is characterized by several key transformations, including nitrosation, oxidation, and tautomerization/dimerization equilibria. The kinetic and thermodynamic parameters of these reactions have been the subject of detailed mechanistic investigations, providing insight into the behavior of this compound in various chemical environments. Given that this compound exists in equilibrium with its neutral form, 2-mercaptopyridine (B119420) (or its tautomer, pyridine-2-thione), studies conducted in acidic solutions are particularly relevant to understanding the reactivity of the hydrochloride salt.

Nitrosation Kinetics

In mildly acidic aqueous solutions, a condition under which the pyridine nitrogen is protonated, 2-mercaptopyridine (MP) undergoes rapid nitrosation. The reaction proceeds via the thione tautomer and results in the formation of an unstable S-nitroso ion (SNO+) in a reversible process. rsc.org

Kinetic measurements have determined the third-order rate constant, k3, to be approximately 8200 dm⁶ mol⁻² s⁻¹, a value approaching the diffusion-controlled limit for the attack by the nitrosating species, NO+ (or H₂NO₂⁺). rsc.org This rapid reaction is significantly catalyzed by halide ions, such as chloride and bromide. The catalysis by halide ions involves the formation of highly reactive nitrosyl halides (NOCl and NOBr). rsc.org

The reaction of 2-mercaptopyridine with these nitrosyl halides is extremely fast, with bimolecular rate constants also nearing the diffusion limit. rsc.org The S-nitroso intermediate (SNO+) can, in turn, act as an efficient nitrosating agent for other substrates, such as N-methylaniline (NMA). rsc.org In acidic solution, this intermediate can also decompose to form the disulfide, 2,2'-dipyridyl disulfide, and nitric oxide (NO). rsc.org

Table 1: Kinetic and Thermodynamic Data for the Nitrosation of 2-Mercaptopyridine in Acidic Solution

Parameter Value Conditions / Notes Source
Equilibrium Constant (K_N)
ca. 1 × 10⁵ dm⁶ mol⁻² For the formation of SNO+ rsc.org
1.3 × 10⁵ dm⁶ mol⁻² Determined from Cl⁻ catalyzed reaction rsc.org
7.9 × 10⁴ dm⁶ mol⁻² Determined from Br⁻ catalyzed reaction rsc.org
Rate Constants
Third-order rate constant (k₃) 8200 dm⁶ mol⁻² s⁻¹ For the reaction: MP + HNO₂ + H⁺ rsc.org
Bimolecular rate constant (k_NOCl) 3.5 × 10⁹ dm³ mol⁻¹ s⁻¹ For the reaction of MP with NOCl rsc.org
Bimolecular rate constant (k_NOBr) 3.7 × 10⁹ dm³ mol⁻¹ s⁻¹ For the reaction of MP with NOBr rsc.org
Second-order rate constant (reverse) 30 dm³ mol⁻¹ s⁻¹ For the reaction of SNO⁺ with Cl⁻ rsc.org
Second-order rate constant (reverse) 2400 dm³ mol⁻¹ s⁻¹ For the reaction of SNO⁺ with Br⁻ rsc.org

Oxidation to Disulfide

Pyridine-2-thiol is readily oxidized to 2,2'-dipyridyl disulfide. This transformation is particularly relevant in the context of its application as a corrosion inhibitor for metals like brass in acidic environments (e.g., 0.5 M H₂SO₄). mdpi.com In such media, the oxidation is not primarily due to atmospheric oxygen but is a redox reaction coupled with the metal surface, specifically with Cu(II) ions that may be present. mdpi.com

While specific rate constants for this oxidation are not extensively detailed in the literature, the transformation is observed to occur over a period of 12-24 hours in the presence of Cu(II) ions. mdpi.com The process is understood to be a form of chemisorption, where a covalent bond is formed between the sulfur atom of the thiol and the copper on the metal surface. mdpi.com The thermodynamics of this surface interaction have been investigated, with the Gibbs free energy of adsorption (ΔG_ads) for pyridine-2-thiol on a brass surface in 0.5 M H₂SO₄ calculated to be -39.08 kJ/mol. This highly negative value indicates a strong, spontaneous adsorption process that leans towards chemisorption. mdpi.com

Tautomerization and Dimerization Thermodynamics

Pyridine-2-thiol exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione. The position of this equilibrium is influenced by the solvent and temperature. nih.govwikipedia.org In the gas phase, the thiol form (2SH) is more stable than the thione form (2S) by approximately 2.61 kcal/mol. However, in solution, particularly in nonpolar solvents, the thione tautomer is thermodynamically favored due to its larger dipole moment. nih.gov

In addition to tautomerization, pyridine-2-thione can form a hydrogen-bonded dimer. The thermodynamics of this dimerization have been studied, revealing it to be an enthalpically driven process. researchgate.net

Table 2: Thermodynamic Parameters for Tautomerization and Dimerization of Pyridine-2-thiol/thione

Process Parameter Value Conditions / Notes Source
Tautomerization (2SH ⇌ 2S)
ΔE (gas phase) +2.61 kcal/mol Favors thiol (2SH) nih.gov
ΔE (cyclohexane) -1.96 kcal/mol Favors thione (2S) nih.gov
ΔH (solution) -2.6 kcal/mol Calorimetric, favors thione (2S) nih.gov
Dimerization (2 x 2S ⇌ Dimer)
K_eq(298) 165 ± 40 M⁻¹ In C₆D₆ at 298 K researchgate.net
ΔH -7.0 ± 0.7 kcal/mol In C₆D₆ researchgate.net

The intramolecular transition state for the tautomerization is energetically high (25-30 kcal/mol), suggesting that the interconversion likely proceeds through the hydrogen-bonded dimer. nih.gov

Applications of Pyridine 2 Thiol Hydrochloride in Advanced Organic Synthesis and Catalysis

Pyridine-2-thiol (B7724439) Hydrochloride as a Reagent in Organic Transformations

In organic synthesis, pyridine-2-thiol, readily generated from its hydrochloride salt, is a key component in reactions that require the activation of carboxylic acids or participation in coupling reactions. Its primary role is to form activated intermediates that facilitate subsequent bond-forming steps.

A principal application of pyridine-2-thiol is in the formation of 2-pyridyl thioesters from carboxylic acids. These thioesters are highly activated acylating agents, facilitating the synthesis of esters and amides, often under mild conditions. The conversion of a carboxylic acid to a 2-pyridyl thioester enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by alcohols or amines.

The formation of the thioester itself can be achieved through various methods, including the use of coupling agents like N,N'-diisopropylcarbodiimide. tandfonline.com Once formed, these activated intermediates react efficiently with a wide range of nucleophiles. For instance, research has demonstrated their utility in the synthesis of complex amides, which are crucial structures in many pharmaceuticals and biologically active molecules. chemrxiv.org Biocatalytic approaches have also harnessed thioesters derived from various thiols for amide bond synthesis, highlighting the broad applicability of this strategy. chemrxiv.org

Furthermore, the reactivity of S-(2-pyridyl) thioates has been exploited for the synthesis of ketones through reactions with Grignard reagents, showcasing a convenient method for C-C bond formation starting from a carboxylic acid derivative. acs.org In the context of peptide synthesis, auxiliary-mediated Native Chemical Ligation (NCL) often employs peptide thioesters to construct large protein chains from smaller peptide fragments, a cornerstone of modern chemical biology. mdpi.comnih.gov

Reaction TypeActivating Agent/MethodSubstrate (Nucleophile)ProductResearch Finding
Amide FormationCARsr-A enzyme / CoA-SHAmines, Histone PeptidesAmides, Acylated PeptidesA biocatalytic system using a carboxylic acid reductase (CAR) domain generates acyl-S-CoA thioesters in situ, which are then used by acyltransferases for amide synthesis, featuring an efficient thiol recycling system. chemrxiv.org
Ketone SynthesisPyridine-2-thiol / Grignard ReagentGrignard Reagents (R-MgX)KetonesS-(2-pyridyl) thioates react readily with Grignard reagents, providing a convenient and efficient pathway to synthesize a variety of ketones. acs.org
Peptide LigationAuxiliary-mediated NCLN-terminal Cysteine PeptidesLarger Peptides / ProteinsPeptide thioesters are key intermediates in Native Chemical Ligation, where they react chemoselectively with N-terminal cysteine residues to form a native peptide bond, enabling the total synthesis of proteins. mdpi.comnih.gov
ThioesterificationY[N(SiMe3)2]3(μ-Cl)Li(THF)3ThiolsThioestersA yttrium-based catalyst enables the direct and atom-efficient synthesis of thioesters from aldehydes and thiols under solvent-free conditions. organic-chemistry.org

Pyridine-2-thiol and its derivatives also play a role in transition-metal-catalyzed cross-coupling reactions. While often employed as ligands, they can also act as thiol surrogates or participate directly in the reaction. For example, derivatives like 4-(2'-mercaptoethyl)pyridine hydrochloride have been investigated as odorless and effective thiol surrogates for Suzuki-Miyaura coupling reactions. acs.org These surrogates introduce the sulfur moiety onto an aromatic ring, which can then be deprotected under mild basic conditions to yield the final arylthiol. acs.org

In other transformations, the trifluoromethyl derivative, 4-(trifluoromethyl)pyridine-2-thiol, undergoes desulfinative cross-coupling reactions to produce sulfinates, demonstrating a direct transformation of the thiol group itself. Metal-free catalytic systems have also been developed where 2-mercaptopyridine (B119420) acts as a catalyst for reactions such as the isodesmic C-H borylation of heteroarenes, showcasing its utility beyond traditional metal-catalyzed processes. wikipedia.orgsmolecule.com

Pyridine-2-thiol and its Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

The pyridine-2-thiolate (B1254107) anion is an excellent S,N-bidentate ligand, capable of forming stable chelate rings with a wide array of transition metals. researchgate.netcdnsciencepub.com This coordination stabilizes the metal center and allows for fine-tuning of its electronic and steric properties, which is crucial for catalytic activity. The versatility of pyridine-2-thiol and its substituted derivatives has led to their use in both homogeneous and heterogeneous catalysis for a variety of important chemical transformations. researchgate.netresearchgate.net

Complexes formed between transition metals and pyridine-2-thiolate ligands are central to numerous catalytic systems. Metals such as platinum, tungsten, nickel, and copper have been complexed with these ligands to create catalysts for reactions ranging from bond formation to photocatalytic hydrogen evolution. nih.govnih.govacs.orgresearchgate.net

Pyridine-2-thiolate ligands have been instrumental in developing catalysts for carbon-carbon bond formation. One notable area of research involves tungsten acetylene (B1199291) complexes stabilized by pyridine-2-thiolate ligands. nih.govacs.org These complexes are studied as models for the tungstoenzyme acetylene hydratase and provide insight into intramolecular nucleophilic attack on acetylene, leading to acetylene insertion and the formation of new C-C bonds. nih.gov The steric and electronic properties of the pyridine-2-thiolate ligand can be modified to control the reactivity of the tungsten center. nih.govacs.org For example, using a sterically demanding and electron-deficient ligand such as 5-nitro-6-methylpyridine-2-thiolate was shown to prevent the acetylene insertion reaction altogether. nih.gov

Metal CenterPyridine-2-thiol Derivative LigandReaction TypeKey Finding
Tungsten (W)Pyridine-2-thiolate (PyS), 6-Methylpyridine-2-thiolate (6-MePyS)Acetylene InsertionTungsten acetylene complexes stabilized by these ligands were synthesized to model the active site of acetylene hydratase. The electronic and steric properties of the ligand control the intramolecular nucleophilic attack on the coordinated acetylene. nih.govacs.org
Copper (Cu)Tris(pyridin-2-ylthio)methane (TPTM)C(sp³)-Metal Bond FormationThe reaction of the TPTM ligand with a copper(I) source in the presence of oxygen led to the first structurally characterized complex containing a stable Cu(II)–C(sp³) bond, a key structure in many catalytic C-C coupling cycles. researchgate.net
Palladium (Pd)Thiazolo[5,4-C]pyridine-2-thiol coreSuzuki–Miyaura CouplingThe thiazolo-pyridine core, synthesized using thiol-containing reagents, serves as a scaffold for creating ligands used in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds.

The formation of bonds between carbon and heteroatoms (such as oxygen, nitrogen, or sulfur) is fundamental in organic synthesis. Pyridine-derived ligands, including thiolates, are effective in catalytic systems designed for these transformations. Copper catalysts bearing pyridine-based ligands have been successfully used for the hydroxylation of aryl halides to form phenols (C-O bond formation). beilstein-journals.org

Metal Center/SystemPyridine-2-thiol Derivative LigandReaction TypeKey Finding
Nickel (Ni)Pyridine-2-thiolate (pyS)Photocatalytic Hydrogen Evolution (H-H bond)Ni(bpy)(pyS)₂ complexes are efficient photocatalysts for H₂ evolution. Studies show that protonation causes the pyS⁻ ligand to dissociate, and the resulting solvated Ni complex acts as the electron acceptor. nih.govacs.org
Copper (Cu)Pyridine-2-aldoxime (PAO)Hydroxylation of Aryl Halides (C-O bond)A Cu₂O catalyst with the pyridine-derived ligand PAO effectively converts aryl iodides and electron-deficient aryl bromides/chlorides into phenols in water. beilstein-journals.org
Platinum (Pt) / Thallium (Tl)Pyridine-2-thiolate (Spy), 5-CF₃-Pyridine-2-thiolateC-S and C-N bond coordination in self-assemblyThe reaction of platinum complexes with thallium(I) pyridine-2-thiolates leads to the self-assembly of bimetallic species and extended chains, driven by Pt-Tl and Tl-S/N interactions. acs.org
Metal-Free2-MercaptopyridineC-H Borylation (C-B bond)2-Mercaptopyridine can act as a metal-free catalyst for the isodesmic C-H borylation of heteroarenes, offering an environmentally friendly route to valuable organoboron compounds. wikipedia.orgsmolecule.com

Transition Metal Catalysis Involving Pyridine-2-thiol Ligands

Asymmetric Catalysis with Chiral Pyridine-2-thiol Derivatives

Chiral ligands derived from pyridine-2-thiol are instrumental in the field of asymmetric catalysis, where the goal is to synthesize specific enantiomers of chiral molecules. These ligands, which often feature a combination of nitrogen and sulfur donor atoms, can coordinate with transition metals to form highly effective and selective catalysts. acs.org The inherent stability and well-understood chemistry of the pyridine (B92270) ring make it an attractive framework for designing these ligands. diva-portal.org

One of the notable successes in this area is the use of chiral pyridine thiols and their corresponding thioether derivatives in palladium-catalyzed allylic substitution reactions. acs.org For instance, in the reaction of 1,3-diphenylprop-2-enyl acetate (B1210297) with malonate esters, the use of these ligands has resulted in exceptionally high enantiomeric excess (up to 98%) and chemical yields (up to 96%). acs.org The design of these ligands often incorporates rigid thioketones to predefine the coordination geometry, which is a key factor in achieving such high levels of stereocontrol. acs.org

The synthesis of these chiral ligands is often achieved through modular approaches, allowing for systematic variation of their steric and electronic properties. diva-portal.org This tunability is crucial for optimizing the catalyst's performance for a specific transformation. For example, chiral pyridyl alcohols can be synthesized from the chiral pool and subsequently converted into phosphinite and phosphite (B83602) ligands. diva-portal.org These ligands have been successfully employed in palladium-catalyzed allylic alkylations, demonstrating moderate to good enantioselectivities. diva-portal.org The absolute configuration of the resulting product is often determined by the stereochemistry of the carbinol carbon in the ligand. diva-portal.org

The development of C2-symmetrical bidentate ligands has been a particularly fruitful strategy, as this symmetry element can simplify the analysis of the catalytic cycle and reduce the number of possible reaction pathways. acs.org However, non-symmetrical bidentate ligands containing the pyridine-2-thiol motif have also proven to be effective, with the different ligating atoms influencing the reactivity of the metal center and directing the nucleophilic attack. acs.org

Ligand TypeReactionMetalMax. Enantiomeric Excess (ee)Ref.
Chiral Pyridine ThioetherAllylic SubstitutionPd98% acs.org
Chiral Pyridyl PhosphiniteAllylic AlkylationPdModerate diva-portal.org
Chiral Pyridyl PhosphiteAllylic AlkylationPdModerate diva-portal.org

Organocatalysis Utilizing Pyridine-2-thiol Scaffolds

The pyridine-2-thiol framework is also a valuable scaffold in the burgeoning field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions. This approach offers a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. organic-chemistry.orguni-giessen.de

A notable example is the use of pyridine-2,6-dicarboxylic acid as a bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org This reaction, which produces α-hydroxy phosphonates, is carried out in water, further enhancing its green credentials. organic-chemistry.org The catalyst demonstrates high efficiency, affording excellent yields in short reaction times. organic-chemistry.org The proposed mechanism involves the acidic carboxylic acid groups activating the carbonyl substrate, while the pyridine nitrogen may also play a role in the catalytic cycle. The catalyst is also reusable, maintaining its activity over multiple cycles. organic-chemistry.org

Derivatives of pyridine have also been explored in other organocatalytic transformations. For instance, 2-(aminomethyl)pyridine has shown good catalytic activity in the formation of hydrazones and oximes at neutral pH. nih.govacs.org This type of catalysis is significant for bioconjugation and chemical biology applications. The catalytic activity is attributed to the ability of the pyridine derivative to facilitate proton transfer and activate the reacting species. nih.gov

The versatility of the pyridine scaffold allows for the development of catalysts with tailored properties. For example, bicyclic pyridine-type catalysts have been used in the ring-opening copolymerization of polyesters, providing control over the molecular weight dispersity of the resulting polymers. rsc.org This level of control is crucial for tailoring the physical and optical properties of materials for applications such as 3D and 4D printing. rsc.org

CatalystReaction TypeKey FeaturesRef.
Pyridine-2,6-dicarboxylic acidHydrophosphonylationBifunctional, Water-based, Reusable organic-chemistry.org
2-(Aminomethyl)pyridineHydrazone/Oxime FormationActive at neutral pH nih.govacs.org
Bicyclic Pyridine DerivativesRing-Opening CopolymerizationControl over polymer dispersity rsc.org

Photoredox Catalysis and Pyridine-2-thiol Derivatives

Pyridine-2-thiol derivatives are increasingly finding applications in photoredox catalysis, a powerful strategy that uses visible light to initiate single-electron transfer processes. acs.org This approach enables the activation of stable organic molecules under mild reaction conditions, opening up new avenues for chemical synthesis. sigmaaldrich.com

In one notable application, pyridine derivatives are used to facilitate the formation of carbon-sulfur bonds. beilstein-journals.org The catalytic cycle involves the photoexcited state of a photocatalyst, which is reductively quenched by a thiol to generate a thiyl radical. A pyridine derivative then acts as a base to deprotonate the resulting radical cation, regenerating the active thiyl radical. beilstein-journals.org This methodology has been successfully applied to the reaction of various alkyl and benzyl (B1604629) thiols with alkenes and styrenes, and it tolerates a wide range of functional groups. beilstein-journals.org

Pyridine derivatives can also play a more direct role in the photocatalytic cycle. For instance, in certain reactions, a pyridine derivative can activate an α-haloester substrate, which then participates in a photoredox cycle where molecular oxygen serves as the terminal oxidant. acs.org This strategy has been used to synthesize valuable α-keto esters. acs.org

The imidazo[1,2-a]pyridine (B132010) core, a structure related to pyridine-2-thiol, has also been a focus of photoredox catalysis research. beilstein-journals.org Methods have been developed for the direct C-H thiocyanation of these scaffolds using a photocatalyst and a simple thiocyanate (B1210189) source. beilstein-journals.org This provides a direct route to versatile sulfur-containing compounds that are precursors to many other important functional groups and heterocycles. beilstein-journals.org

The ability of pyridine derivatives to participate in both the inner and outer spheres of the photocatalytic cycle, acting as ligands, bases, or even as part of the substrate, highlights their versatility in this rapidly evolving field. acs.orgbeilstein-journals.orgbeilstein-journals.org

Catalytic SystemReaction TypeRole of Pyridine DerivativeRef.
Ir(dF(CF3)ppy)2(dtbbpy)]PF6 / PyridineC-S Bond FormationBase to generate thiyl radical beilstein-journals.org
Ru(bpy)32+ / Pyridine Derivativeα-Keto Ester SynthesisActivation of α-haloester acs.org
Eosin Y / Ammonium (B1175870) ThiocyanateC-H Thiocyanation of Imidazo[1,2-a]pyridinesPart of the core scaffold being functionalized beilstein-journals.org

Coordination Chemistry and Ligand Design with Pyridine 2 Thiol Ligands

Chelation Modes and Coordination Geometries of Pyridine-2-thiol (B7724439) to Metal Centers

The pyridine-2-thiolate (B1254107) ligand's flexibility allows it to adopt a wide variety of coordination modes, making it a subject of significant interest in inorganic chemistry. unioviedo.escdnsciencepub.com Its binding behavior is influenced by the metal center's nature, the presence of other ligands, and reaction conditions.

Pyridine-2-thiolate is known for its ability to function with varying denticity:

Monodentate Coordination : In this mode, the ligand binds to a single metal center through just one of its donor atoms. Most commonly, this occurs via the sulfur atom, which is the softer donor and preferred by many transition metals. cdnsciencepub.comunioviedo.es This S-coordination is observed in complexes with metals like copper(I), silver(I), and platinum(II). researchgate.netresearchgate.netcapes.gov.br For instance, in some complexes, the ligand exists in its neutral thione form and coordinates solely through the sulfur atom. capes.gov.br Less commonly, monodentate coordination can occur through the nitrogen atom.

Bidentate Coordination : The most common coordination mode for pyridine-2-thiolate is as a bidentate chelating ligand, where both the nitrogen and sulfur atoms bind to the same metal center. unioviedo.escdnsciencepub.com This forms a stable four-membered chelate ring. This N,S-chelation has been established in numerous complexes, including those of vanadium, tin, and palladium. cdnsciencepub.comufl.educsic.es The small "bite angle" of the ligand, a consequence of the four-membered ring, often leads to distorted coordination geometries around the metal center. cdnsciencepub.comcapes.gov.br

Polydentate (Bridging) Coordination : The ligand can also act as a bridge between two or more metal centers. This can occur in several ways:

μ-S Bridging : The sulfur atom can bridge two metals. unioviedo.esresearchgate.net

μ-N,S Bridging : Both nitrogen and sulfur atoms can be involved in bridging, connecting different metal ions. cdnsciencepub.comcsic.es

μ₃ to μ₅ Bridging : In multinuclear cluster chemistry, particularly with ruthenium, the pyridine-2-thiolate ligand has demonstrated remarkable versatility, binding to three, four, or even five metal centers simultaneously. unioviedo.es An unprecedented quintuply-bridging (μ₅) mode was observed in a hexaruthenium cluster, where the sulfur atom binds to four ruthenium atoms and the nitrogen atom binds to a fifth. unioviedo.es

The coordination of pyridine-2-thiolate is characterized by the interplay between its sulfur and nitrogen donor atoms. cdnsciencepub.com

Sulfur Coordination : As a soft donor, the sulfur atom readily coordinates to soft and borderline metal ions like Pd(II), Pt(II), Cu(I), and Ag(I). researchgate.netrsc.orgcdnsciencepub.com In many complexes, particularly those studied by infrared spectroscopy, bonding is confirmed to occur exclusively through the sulfur atom, with the ligand present in the thione (C=S) form. cdnsciencepub.comrsc.org

Nitrogen Coordination : While less common in monodentate arrangements, the hard nitrogen donor atom's involvement is crucial for chelation.

Mixed-Atom (N,S) Coordination : The simultaneous coordination of both nitrogen and sulfur to a metal center (N,S-chelation) is a defining feature of pyridine-2-thiolate's chemistry. cdnsciencepub.comufl.edu This mode is found in complexes across the periodic table, from transition metals to main group elements. cdnsciencepub.comcapes.gov.br In some dinuclear complexes, multiple coordination modes coexist. For example, a dinuclear palladium complex was found to feature three different types of pyridine-2-thiolate coordination simultaneously: N,S-bridging, S-bridging, and terminal S-bonding. csic.es Similarly, a tin(IV) complex, Sn(pyS)₄, was shown to contain both bidentate (N,S-chelating) and monodentate (S-bonding) ligands in the same molecule. cdnsciencepub.com

Synthesis and Characterization of Metal Complexes of Pyridine-2-thiol

The synthesis of metal complexes with pyridine-2-thiol (pySH) or its deprotonated form (pyS⁻) typically involves the reaction of a metal salt with the ligand in a suitable solvent. jscimedcentral.com The starting material is often Pyridine-2-thiol hydrochloride, which is deprotonated in situ or prior to the reaction. jscimedcentral.com Characterization relies on a suite of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

A vast number of complexes have been prepared with transition metals.

Synthesis : Common synthetic routes involve reacting metal halides, acetates, or other precursors with pyridine-2-thiol in solvents like ethanol (B145695), tetrahydrofuran (B95107) (THF), or acetonitrile. ufl.edursc.orgjscimedcentral.com For example, reacting VOCl₂(THF)₂ with sodium pyridine-2-thiolate (Na(pyt)) in THF yields the dinuclear oxovanadium(IV) complex [V₂O₂(pyt)₄]. ufl.edu Similarly, ruthenium carbonyl, Ru₃(CO)₁₂, reacts with pyS-SnPh₃ to produce complex ruthenium-tin-sulfur clusters through the cleavage of the tin-sulfur bond. waikato.ac.nz

Characterization and Examples :

Vanadium : Complexes of V(II), V(III), and V(IV) have been synthesized. ufl.educapes.gov.br [V(tmeda)(pyt)₂] is a rare example of a V(II) thiolate complex, featuring two chelating pyt⁻ ligands leading to a distorted octahedral geometry. ufl.educapes.gov.br

Ruthenium : Ruthenium forms complex multinuclear clusters where the pyt⁻ ligand exhibits high denticity. The hexanuclear cluster [Ru₆(μ₃-H)(μ₅-k²-Spy)(μ-CO)(CO)₁₅] is formed from the reaction of [Ru₃(CO)₁₂] with 2-mercaptopyridine (B119420). unioviedo.es

Palladium and Platinum : These metals form a variety of mononuclear and dinuclear complexes. acs.orgacs.org The reaction of [MCl₂(dppm)] (M=Pd, Pt) with Na(pyt) can lead to mononuclear species like [Pt(S-pyS)₂(dppm)] or dinuclear complexes such as the A-frame structure [Pd₂(μ₂-S,N-pyS)(μ₂-κ²S-pyS)(μ₂-dppm)(S-pyS)₂], which showcases three different coordination modes of the pyt⁻ ligand. csic.es

Copper : Copper(I) and Copper(II) complexes are known. Cu(II) salts are often reduced by the thiol to form Cu(I) complexes, coordinating the ligand in its neutral thione form. capes.gov.br

Table 1: Examples of Transition Metal Complexes with Pyridine-2-thiolate
MetalComplex FormulaCoordination Mode(s) of Pyridine-2-thiolateMetal Coordination Geometry
Vanadium(II)[V(tmeda)(pyt)₂]N,S-bidentate chelationDistorted Octahedral
Vanadium(IV)[V₂O₂(pyt)₄]μ-η¹:η² bridging and N,S-bidentate chelationDistorted Square Pyramidal
Ruthenium[Ru₆(μ₃-H)(μ₅-k²-Spy)(μ-CO)(CO)₁₅]μ₅-N,S bridgingBasal-edge-bridged square pyramid (cluster)
Palladium(II)[Pd₂(μ-S,N-pyS)(μ-S-pyS)(μ-dppm)(S-pyS)₂]μ-N,S bridging, μ-S bridging, κ¹-S monodentateSquare Planar (each Pd)
Platinum(II)[Pt(S-pyS)₂(dppm)]κ¹-S monodentateSquare Planar
Copper(I)[Cu(2-SC₅H₂NH-3-SiMe₃-6-SiEt₃)₂Cl]κ¹-S monodentate (neutral thione)Distorted Tetrahedral

Pyridine-2-thiolate also forms stable complexes with main group elements, particularly those from group 14.

Synthesis : These complexes are typically prepared by reacting a metal halide with pyridine-2-thiol or its salt. For instance, tin(IV) complexes can be synthesized by reacting Sn(SPh)₄ with pyridine-2-thiol, leading to ligand exchange. cdnsciencepub.com

Characterization and Examples :

Tin (Sn) : A range of Sn(II) and Sn(IV) complexes have been structurally characterized. cdnsciencepub.comresearchgate.net The complex Sn(pyS)₄ features a six-coordinate tin atom with two N,S-chelating ligands and two S-monodentate ligands. cdnsciencepub.com The crystal structure reveals a highly distorted octahedral geometry. Dichloride complexes like Cl₂Sn(pyS)₂ also feature N,S-chelation. cdnsciencepub.comresearchgate.net

Germanium (Ge) and Silicon (Si) : The complexes Cl₂Ge(pyS)₂ and Cl₂Si(pyS)₂ are isostructural with the tin analogue, containing two N,S-chelating pyridine-2-thiolate ligands that result in a distorted octahedral geometry around the central element. researchgate.net

Bismuth (Bi) : Bismuth(III) is known to form complexes where the pyridine-2-thiol ligand bonds through the sulfur atom. researchgate.netcdnsciencepub.com

Table 2: Examples of Main Group Element Complexes with Pyridine-2-thiolate
ElementComplex FormulaCoordination Mode(s) of Pyridine-2-thiolateCentral Atom Coordination Geometry
Tin(IV)Sn(pyS)₄N,S-bidentate chelation and κ¹-S monodentateDistorted Octahedral
Tin(IV)Cl₂Sn(pyS)₂N,S-bidentate chelationDistorted Octahedral
Germanium(IV)Cl₂Ge(pyS)₂N,S-bidentate chelationDistorted Octahedral
Silicon(IV)Cl₂Si(pyS)₂N,S-bidentate chelationDistorted Octahedral

The coordination chemistry of pyridine-2-thiol with f-block elements is less developed compared to transition metals, but some examples exist. The interaction is often dominated by the hard-hard principle, yet the soft sulfur donor can still play a role.

Lanthanides : The synthesis of lanthanide complexes with ligands containing thiol groups has been reported. For instance, coordination compounds of bis(pyrid-2-yl) disulfides with lanthanide ions have been described. researchgate.net Europium pyridinethiolate complexes have been synthesized and studied for their thermolysis properties. acs.org The coordination often involves other ligands, such as in pyridine-soluble ytterbium thiolates, Yb(EPh)₂(py)ₓ (E=S, Se), which form coordination complexes with pyridine (B92270). acs.org The design of specific lanthanide tags for biomolecules has utilized pyridine-dicarboxylic acid backbones functionalized with thiol-reactive groups, demonstrating the compatibility of these functionalities. nih.gov

Actinides : Research into actinide complexes with sulfur-containing ligands is driven partly by interests in nuclear waste separation. mdpi.com While the understanding of actinide coordination is less complete than for other elements, studies have shown that ligands with soft donor atoms can differentiate between actinides and lanthanides. mdpi.combohrium.com Complexes of thorium and uranium have been noted to exhibit sulfur bonding. imperial.ac.uk However, specific, well-characterized examples of actinide complexes with pyridine-2-thiol as the primary ligand are not extensively documented in the surveyed literature. Most research focuses on ligands with harder N-donor atoms, like 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP), for actinide complexation. mdpi.com

Table of Compound Names

Compound Name Abbreviation/Formula
Pyridine-2-thiol pySH
This compound C₅H₅NS·HCl
Pyridine-2-thiolate pyt⁻, pyS⁻
Sodium pyridine-2-thiolate Na(pyt)
Bis(diphenylphosphino)methane dppm
N,N,N',N'-tetramethylethylenediamine tmeda
Tetrahydrofuran THF
[V(tmeda)(pyt)₂] Vanadium(II) bis(pyridine-2-thiolate) (N,N,N',N'-tetramethylethylenediamine)
[V₂O₂(pyt)₄] Di-μ-oxo-bis[bis(pyridine-2-thiolato)vanadium(IV)]
[Ru₆(μ₃-H)(μ₅-k²-Spy)(μ-CO)(CO)₁₅] Hexaruthenium hydride carbonyl pyridine-2-thiolate cluster
[Pt(S-pyS)₂(dppm)] Bis(pyridine-2-thiolato)bis(diphenylphosphino)methane platinum(II)
[Pd₂(μ₂-S,N-pyS)(μ₂-κ²S-pyS)(μ₂-dppm)(S-pyS)₂] Dinuclear palladium(II) pyridine-2-thiolate dppm complex
Sn(pyS)₄ Tetrakis(pyridine-2-thiolato)tin(IV)
Cl₂Sn(pyS)₂ Dichlorobis(pyridine-2-thiolato)tin(IV)
Cl₂Ge(pyS)₂ Dichlorobis(pyridine-2-thiolato)germanium(IV)
Cl₂Si(pyS)₂ Dichlorobis(pyridine-2-thiolato)silicon(IV)
Ru₃(CO)₁₂ Triruthenium dodecacarbonyl
VOCl₂(THF)₂ Dichlorodioxovanadium-bis(tetrahydrofuran)
[MCl₂(dppm)] Dichlorobis(diphenylphosphino)methane metal(II)
Yb(EPh)₂(py)ₓ Bis(phenylchalcogenolato)ytterbium(II) pyridine solvate

Spectroscopic and Structural Analysis of Pyridine-2-thiol Metal Complexes

A variety of spectroscopic methods are employed to characterize these complexes. cdnsciencepub.comrsc.org Infrared (IR) and Far-IR spectroscopy are instrumental in determining the coordination mode of the pyridine-2-thiol ligand. cdnsciencepub.com The presence or absence of the N-H stretching frequency can confirm whether the ligand is in its thiol or thione form. rsc.org Shifts in the vibrational frequencies of the pyridine ring and the C=S bond upon complexation provide evidence for the involvement of the nitrogen and/or sulfur atoms in bonding. nih.govresearchgate.net Far-IR spectroscopy is particularly useful for identifying metal-ligand stretching vibrations, such as M-S and M-N bonds, which directly confirms coordination. cdnsciencepub.com

Electronic spectroscopy (UV-Vis) reveals information about the electronic transitions within the complex, which are indicative of the coordination geometry and the nature of the metal-ligand bonding. cdnsciencepub.com For instance, the d-d transitions observed for transition metal complexes can help assign a tetrahedral or square planar geometry around the metal center. cdnsciencepub.comcdnsciencepub.com Additionally, intense bands in the UV-Vis spectrum are often assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing insights into the electronic communication between the metal and the pyridine-2-thiol ligand. cdnsciencepub.comaip.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and where applicable, ³¹P NMR, is a powerful tool for characterizing the structure of these complexes in solution. unesp.bracs.orgajol.info Chemical shift changes in the pyridine ring protons and carbons upon coordination provide evidence for the binding of the ligand to the metal center. unesp.brconicet.gov.ar For diamagnetic complexes, NMR can provide detailed information about the symmetry and isomeric purity of the species in solution. acs.org

Table 1: Selected Spectroscopic Data for Pyridine-2-thiol Metal Complexes

ComplexSpectroscopic TechniqueKey ObservationReference
[Co(Pyridine-2-thiol)₂X₂] (X=Cl, Br, I)Electronic Spectroscopy, MagnetismTetrahedral geometry indicated by visible and near-IR bands and magnetic moments. cdnsciencepub.com
[Ni(Pyridine-2-thiol)₄]²⁺Electronic Spectroscopy, MagnetismSquare planar geometry suggested by a visible absorption band near 16,700 cm⁻¹ and diamagnetism. cdnsciencepub.com
[Ga(mpo)₃] (mpo = pyridine-2-thiolato-1-oxide)¹³C NMRChange in chemical shift of C1 from ~168 ppm to 156-159 ppm upon coordination. unesp.br
[Cu(HL)Cl]Cl·H₂O (HL = 6-(3-thienyl)pyridine-2-thiosemicarbazone)Electronic SpectroscopyS→Cu charge transfer band observed, indicating coordination of the sulfur atom. aip.org
[Mn(CO)₃(PPh₃)(κ²-NS₂C₃H₄)]¹H NMRTwo equal intensity singlets consistent with two equivalent 2-thiazoline-2-thiolato ligands. marquette.edu
[Ru(RaaiR')₂(S-Pyridine)]UV-Vis SpectroscopyIntense charge-transfer bands observed. scispace.com
Pyridine-2-thiol on brass in H₂SO₄UV-Vis SpectroscopyOver time, inhibitor peaks diminish and a new peak for dipyridyl disulfide appears. mdpi.com

Electronic Structure and Bonding in Pyridine-2-thiol Metal Complexes

The electronic structure and nature of the bonding in pyridine-2-thiol metal complexes are critical to understanding their reactivity and properties. Computational methods, particularly density functional theory (DFT), have become indispensable tools for elucidating these aspects, complementing experimental data. ajol.infosemanticscholar.org

In its neutral form, pyridine-2-thiol exists in a tautomeric equilibrium with pyridine-2(1H)-thione, with the thione form generally being more stable. semanticscholar.org Upon coordination to a metal, the ligand typically acts as a monoanionic ligand, deprotonating to form the pyridine-2-thiolate anion. The bonding in these complexes predominantly occurs through the sulfur atom, which acts as a soft donor, readily coordinating to a variety of metal ions. cdnsciencepub.comrsc.orgcdnsciencepub.com This S-coordination is a recurring theme in the chemistry of pyridine-2-thiol complexes. cdnsciencepub.com

The nitrogen atom of the pyridine ring can also participate in coordination, leading to a bidentate chelate or bridging coordination mode. nih.govresearchgate.net The mode of coordination is influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Theoretical calculations have provided detailed insights into the electronic distribution and molecular orbitals of these complexes. ajol.infowaikato.ac.nzkcl.ac.uk The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the electronic transitions and reactivity of the complex. ajol.info In many pyridine-2-thiol metal complexes, the HOMO is often localized on the ligand, particularly the sulfur atom, while the LUMO is centered on the metal or other ligands. This arrangement facilitates the ligand-to-metal charge transfer (LMCT) transitions observed in their electronic spectra. ajol.info

The metal-sulfur bond in these complexes has a significant covalent character, which is a consequence of the good overlap between the metal d-orbitals and the sulfur p-orbitals. researchgate.net This covalency contributes to the stability of the complexes. The π-system of the pyridine ring can also engage in π-bonding interactions with the metal center, further influencing the electronic structure and stability of the complex. ajol.info

Computational studies have also been used to analyze the electronic structure of more complex systems, such as bimetallic and cluster compounds containing the pyridine-2-thiolate ligand. waikato.ac.nzkcl.ac.uk These studies help to rationalize the observed geometries and explain the nature of the metal-metal and metal-ligand interactions within these intricate structures. The natural bonding orbital (NBO) method, for instance, has been employed to analyze the electronic structure in detail. waikato.ac.nz

Advanced Spectroscopic and Spectrometric Characterization in Pyridine 2 Thiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is a cornerstone technique for the characterization of Pyridine-2-thiol (B7724439) hydrochloride. It provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei. The existence of a thiol-thione tautomerism in the neutral form, Pyridine-2-thiol, adds a layer of complexity that NMR is well-suited to investigate. In the hydrochloride salt, the protonation of the pyridine (B92270) nitrogen significantly influences the chemical shifts of the surrounding nuclei.

¹H NMR, ¹³C NMR, and Heteronuclear NMR (e.g., ¹⁵N, ⁷⁷Se, ¹¹⁹Sn)

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of Pyridine-2-thiol and its derivatives. In the ¹H NMR spectrum of the neutral form in a solvent like DMSO-d₆, the aromatic protons typically appear as distinct multiplets in the downfield region (approx. 6.5-7.8 ppm), while the labile N-H proton of the thione tautomer gives a broad signal further downfield (around 13.5 ppm). researchgate.net Upon formation of the hydrochloride salt, the protonation of the pyridine nitrogen leads to a general downfield shift of the ring proton signals due to the increased deshielding effect of the positively charged nitrogen.

The ¹³C NMR spectrum of the neutral form shows a characteristic signal for the C=S carbon of the dominant thione tautomer at approximately 177.7 ppm in DMSO-d₆. emerypharma.com The other four carbon atoms of the pyridine ring resonate in the aromatic region (approx. 112-138 ppm). emerypharma.com Similar to the proton spectrum, the carbon signals are expected to shift downfield in the hydrochloride salt due to the inductive effect of the protonated nitrogen.

¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Pyridinethione
Position¹H Chemical Shift (DMSO-d₆) researchgate.net¹³C Chemical Shift (DMSO-d₆) emerypharma.com
C2 (C=S)-177.7
C37.31 (d)112.8
C46.77 (t)133.0
C57.43 (t)137.5
C67.67 (d)137.9
N-H~13.5 (br s)-

Heteronuclear NMR:

¹⁵N NMR: This technique is highly sensitive to the electronic environment of the nitrogen atom. For pyridine, the ¹⁵N chemical shift changes significantly upon protonation, typically shifting upfield by a large margin (e.g., >90 ppm). researchgate.netresearchgate.net In its neutral form, the nitrogen in pyridine resonates at a particular frequency, but when it becomes protonated in Pyridine-2-thiol hydrochloride, this signal shifts dramatically, providing clear evidence of salt formation. researchgate.net The coordination of the pyridine nitrogen to a metal center also induces significant, though typically downfield, shifts. nih.gov

⁷⁷Se and ¹¹⁹Sn NMR: These techniques are employed when Pyridine-2-thiol is used as a ligand in complexes with selenium or tin, or when selenium is incorporated into the molecule itself.

⁷⁷Se NMR: For a selenium analogue, such as Pyridine-2-selenol, the ⁷⁷Se chemical shift would be highly indicative of its chemical state. Selenolates (RSe⁻) typically resonate between -270 and -240 ppm, while selenols (RSeH) appear around -80 ppm, and diselenides are found much further downfield (230–360 ppm). researchgate.net This makes ⁷⁷Se NMR a powerful tool for studying redox processes and coordination chemistry of such selenium-containing pyridine derivatives. researchgate.net

¹¹⁹Sn NMR: In the study of organotin complexes involving the pyridine-2-thiolate (B1254107) ligand, ¹¹⁹Sn NMR is crucial for determining the coordination number and geometry of the tin center. For instance, in Sn(IV) complexes, five-coordinate species (e.g., Sn(EPh)₃(C₅H₄NS-N,S)) can be distinguished from six-coordinate species (e.g., Sn(EPh)₂(C₅H₄NS-S)(C₅H₄NS-N,S)) based on their distinct ¹¹⁹Sn chemical shifts. cdnsciencepub.comrsc.org The chemical shift provides valuable information on ligand exchange and redistribution reactions in solution. cdnsciencepub.com

2D NMR Techniques for Connectivity and Conformation

Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals, especially in complex derivatives or when signals overlap in 1D spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org For this compound, COSY would show cross-peaks connecting adjacent protons on the pyridine ring (e.g., H3-H4, H4-H5, H5-H6), confirming their connectivity and aiding in the assignment of the individual multiplets. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org This is the primary method for assigning the ¹³C signals for the proton-bearing carbons (C3, C4, C5, and C6) by linking them to their already-assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically two or three bonds). emerypharma.comwikipedia.org This is particularly valuable for identifying and assigning quaternary carbons, which are not observed in HSQC/HMQC spectra. For this compound, HMBC would show correlations from the ring protons to the C=S carbon (C2), helping to confirm its assignment. For example, the proton at position 6 (H6) would be expected to show a correlation to both C2 and C5.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For the neutral Pyridine-2-thiol (C₅H₅NS), the calculated exact mass is 111.01427034 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would confirm the elemental formula and, by extension, the identity of the compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to study the fragmentation of a selected precursor ion. rsc.org In an MS/MS experiment, the molecular ion of Pyridine-2-thiol (m/z 111) would be isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). rsc.org The resulting fragment ions are then analyzed to provide structural information.

The standard electron ionization mass spectrum of Pyridine-2-thiol shows a prominent molecular ion peak at m/z 111, which is often the base peak. nih.gov Common fragmentation pathways for pyridine-containing compounds involve the loss of small, stable molecules or radicals. A plausible fragmentation pattern for the molecular ion of Pyridine-2-thiol could involve the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring, a characteristic fragmentation for pyridines, leading to a fragment ion at m/z 84. Another possible fragmentation is the loss of a thiocarbonyl group (CS, 44 Da), which would result in a fragment ion at m/z 67. nih.gov Analysis of these fragmentation pathways in an MS/MS experiment provides strong evidence for the core structure of the molecule.

Major Ions in the Mass Spectrum of Pyridine-2-thiol nih.gov
m/zProposed IdentityPossible Origin
111[C₅H₅NS]⁺˙ (Molecular Ion)-
84[C₄H₄S]⁺˙Loss of HCN from molecular ion
78[C₅H₄N]⁺Loss of SH radical
67[C₄H₅N]⁺˙Loss of CS from molecular ion

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These techniques are particularly useful for studying the tautomeric equilibrium between the thiol and thione forms of Pyridine-2-thiol and for identifying key functional groups.

In solution and in the solid state, Pyridine-2-thiol exists predominantly as the 2-pyridinethione tautomer. wikipedia.org IR spectroscopy provides clear evidence for this. A key vibrational mode is the S-H stretch of the thiol form, which is expected around 2500-2600 cm⁻¹. The absence of a significant band in this region and the presence of a strong N-H stretching band (around 3000-3200 cm⁻¹) and a C=S stretching band (around 1100-1250 cm⁻¹) confirm the dominance of the thione tautomer. researchgate.net

For this compound, the most significant change in the IR spectrum is the appearance of a broad and strong absorption band corresponding to the N⁺-H stretch, typically found in the 2400-2800 cm⁻¹ region. This band is a definitive indicator of the formation of the pyridinium (B92312) salt.

Raman spectroscopy, which relies on changes in polarizability during a vibration, is also a valuable tool. The pyridine ring breathing modes, which are characteristic of the pyridine structure, are typically strong in the Raman spectrum and appear in the 990-1050 cm⁻¹ range. The C=S stretching vibration also gives rise to a Raman signal. Comparing the IR and Raman spectra can help in assigning vibrational modes based on their symmetry properties, as some modes may be active in one technique but not the other.

Selected Vibrational Frequencies (cm⁻¹) for 2-Pyridinethione
Vibrational ModeExpected Region (cm⁻¹)Comments
N-H stretch (thione)3000-3200Confirms thione tautomer
Aromatic C-H stretch3000-3100Characteristic of the pyridine ring
C=C / C=N ring stretch1400-1600Multiple bands corresponding to pyridine ring vibrations
C=S stretch (thione)1100-1250Key indicator of the thione form
Ring breathing990-1050Often strong in Raman spectra

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of this compound. The molecule's chromophore, primarily the pyridine ring, gives rise to characteristic electronic transitions. Similar to pyridine, its spectrum is expected to be dominated by π → π* and n → π* transitions. The π → π* transitions, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity and occur at lower wavelengths. The n → π* transitions involve the promotion of a non-bonding electron, such as from the nitrogen atom's lone pair, to an antibonding π* orbital. These transitions are generally lower in energy (occur at higher wavelengths) and have a lower molar absorptivity compared to π → π* transitions. For the parent pyridine molecule, a π → π* transition is observed around 240 nm, with the lower-intensity n → π* transition appearing in the 320-380 nm region.

The UV-Vis spectrum of Pyridine-2-thiol is further influenced by the thiol-thione tautomerism. In solution, the equilibrium between the thiol (pyridine-2-thiol) and thione (pyridine-2(1H)-thione) forms can be sensitive to solvent polarity and pH, with each tautomer presenting a distinct electronic absorption profile.

UV-Vis spectroscopy is also extensively employed to study the formation of complexes between Pyridine-2-thiol and metal ions. The coordination of the molecule to a metal center, typically through the sulfur and/or nitrogen atoms, perturbs the electronic energy levels of the ligand, leading to shifts in the absorption maxima (λmax). This technique is effective for determining the stoichiometry and stability of the resulting complexes. For instance, studies on the complexation of pyridine-containing ligands with transition metals demonstrate the utility of this method. The formation of a complex is often signaled by the appearance of new charge-transfer bands in the spectrum. Research on related pyridine-based ligands with copper (II), cobalt (II), and nickel (II) ions has shown distinct absorption maxima for each complex, confirming their formation in solution. iucr.org Similarly, the interaction of Pyridine-2-thiol with copper and zinc ions in solution has been monitored using UV-Vis spectroscopy to understand complexation behavior. taylorandfrancis.com

Metal Ion Complexed with Pyridine-based LigandObserved λmax (nm)
Copper (II)294
Cobalt (II)290
Nickel (II)293
Data from a study on 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,3-PPB) illustrating typical λmax for pyridine-ligand metal complexes. iucr.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for elucidating the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Structural studies have revealed that the neutral form, 2-mercaptopyridine (B119420), preferentially exists as the pyridine-2(1H)-thione tautomer in the crystalline state. This arrangement is stabilized by intermolecular N–H···S hydrogen bonds, which are generally stronger than S–H···N interactions that would occur in the thiol form. The crystal structure of α-thiopyridone (the thione tautomer) was determined to belong to the monoclinic crystal system with the space group P21/c. This space group is common for organic molecules and is centrosymmetric. ucl.ac.ukglobalsino.comwikipedia.org The analysis provides exact coordinates of each atom within the unit cell, confirming the planarity of the pyridine ring and the geometry of the C=S double bond.

The crystallographic data are essential for understanding the molecule's physical properties and for computational modeling studies. The fundamental parameters derived from X-ray diffraction experiments are summarized in the table below.

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a5.83 Å
b6.17 Å
c15.65 Å
β100.2°
Molecules per Unit Cell (Z)4
Crystallographic data for the pyridine-2(1H)-thione tautomer.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Pyridine-2-thiol Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species containing unpaired electrons. This compound itself is a diamagnetic molecule (all electrons are paired) and therefore does not produce an EPR signal. However, EPR spectroscopy becomes an indispensable tool for characterizing systems where Pyridine-2-thiol acts as a ligand in coordination complexes with paramagnetic transition metal ions, such as Cu(II), Fe(III), or Mn(II).

For example, in studies of copper(II) complexes with ligands similar to Pyridine-2-thiol, EPR spectroscopy can distinguish between different coordination geometries and provides quantitative measures of the interaction. The analysis of the g-values (g∥ and g⊥) and the copper hyperfine coupling constant (A∥) allows for a detailed description of the metal-ligand bonding environment.

ParameterRepresentative Value for a Cu(II)-Thione Complex
g∥2.191
A∥ (Gauss)175
Representative EPR parameters for a Cu(II) complex with a 3-aminopyridine-2-carboxaldehyde thiosemicarbazone ligand, illustrating typical data obtained for paramagnetic pyridine-thione systems.

Computational and Theoretical Chemistry Studies of Pyridine 2 Thiol Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. For Pyridine-2-thiol (B7724439) hydrochloride, these studies focus on the protonated form of the molecule, which exists in a tautomeric equilibrium between the pyridinium-2-thiol (thiol) form and the 1H-pyridine-2-thione (thione) form. In the hydrochloride salt, the pyridine (B92270) nitrogen is protonated.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. DFT studies on the 2-mercaptopyridine (B119420) system have provided significant insights into its structure, stability, and electronic properties.

Research has established that the protonation state of the nitrogen atom is a key determinant of the molecule's electronic structure. Time-dependent DFT (TD-DFT) calculations have been used to interpret X-ray absorption spectra, confirming that in acidic conditions (as in the hydrochloride salt), the pyridine nitrogen is protonated. researchgate.netresearchgate.net This protonation significantly influences the energy levels of the molecular orbitals.

DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311+G(3df,2p), have been instrumental in investigating the energetics of the thiol-thione tautomerism. acs.org While in the gas phase the thiol form (pyridinium-2-thiol) is often calculated to be slightly more stable, solvent effects can shift this equilibrium. acs.org The inclusion of solvent models in DFT calculations is crucial for accurately predicting the tautomeric preference in solution. For instance, calculations incorporating a cyclohexane (B81311) solvent field showed a reversal of stability, favoring the thione tautomer by 1.96 kcal/mol. acs.org

DFT has also been applied to study the adsorption of 2-mercaptopyridine on surfaces, where functionals like M06-2X are used to calculate adsorption energies and analyze noncovalent interactions. nih.gov These studies highlight the molecule's potential for strong interaction with various materials.

Table 1: Calculated Relative Energies of 2-Mercaptopyridine Tautomers This table is interactive. Users can sort the data by clicking on the column headers.

Tautomer Form Method Basis Set Environment Relative Energy (kcal/mol) Reference
Thiol (Cs) CCSD(T) cc-pVTZ Gas Phase 0.00 (More stable) acs.org
Thione (Cs) CCSD(T) cc-pVTZ Gas Phase +2.61 acs.org
Thiol IPCM-MP2 6-311+G(3df,2p) Cyclohexane +1.96 acs.org

Ab Initio Methods

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT, albeit at a greater computational expense. These methods are often used to benchmark DFT results.

For the 2-mercaptopyridine system, high-level ab initio calculations like CCSD(T)/cc-pVTZ have been employed to provide a precise determination of the relative energies of the tautomers in the gas phase. acs.org These calculations confirmed that the thiol form is more stable than the thione form by 2.61 kcal/mol in the absence of solvent. acs.org This benchmark is critical for assessing the accuracy of various DFT functionals.

Calculations at the MP2 level have also been used, particularly for determining properties like dipole moments and for solvent-effect models (e.g., IPCM-MP2). acs.org These ab initio methods provide a robust theoretical foundation for understanding the electronic structure and energetics of Pyridine-2-thiol and its protonated counterpart.

Molecular Dynamics Simulations of Pyridine-2-thiol Hydrochloride in Solution and Interfaces

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the environment over time. For this compound, MD simulations provide insights into its solvation and behavior at interfaces.

A notable study performed MD simulations of the thione, thiol, and deprotonated forms of 2-mercaptopyridine in aqueous solution to understand their hydration structures. su.se For the protonated thione form, relevant to the hydrochloride salt, the simulations reveal specific interactions with water molecules. The protonated nitrogen site and the sulfur atom are key centers for solvation. su.se

The simulations showed that the deprotonated form had the most well-defined water structure. su.se The solvation patterns observed for the unprotonated sites in the neutral thione and thiol forms were qualitatively similar to the deprotonated species. su.se Specifically, the thione (2TP) form had an average of 4 water molecules in the first solvation shell of the sulfur site. su.se The thiol (2MP) form had an average of 2 water molecules in the first solvation shell of the nitrogen site. su.se However, the simulations did not show clear evidence of hydrogen bonding between the protonated sites (N-H in the thione form) and water oxygen atoms, indicating complex solvent dynamics. su.se Such simulations are crucial for understanding how the molecule interacts with its environment, which in turn governs its solubility, transport properties, and reactivity in solution.

Prediction of Reactivity and Reaction Pathways

Theoretical chemistry is a powerful tool for predicting how a molecule will react. By examining the transition states of potential reactions and analyzing the molecule's frontier molecular orbitals, researchers can gain a detailed understanding of its chemical behavior.

Transition State Analysis

Transition state theory is used to calculate the rates of chemical reactions. A key aspect of this is identifying the transition state, which is the highest energy point along the reaction coordinate. For the Pyridine-2-thiol system, transition state analysis has been particularly important in understanding the mechanism of tautomerization between the thiol and thione forms.

Computational studies have located the intramolecular transition state for the proton transfer from sulfur to nitrogen. High-level calculations (CBS-Q and CCSD/cc-pVTZ) place this transition state at a high energy, between 25 to 30 kcal/mol above the energy of either tautomer. acs.org This high energy barrier suggests that direct intramolecular tautomerization is unlikely to occur under normal conditions.

Instead, the calculations support a mechanism involving a hydrogen-bonded dimer, especially in non-polar solvents. The transition state for tautomerization within the dimer is significantly lower in energy, making this a more probable pathway. acs.org For the hydrochloride salt in solution, the proton on the nitrogen is stable, but understanding these fundamental proton transfer pathways is crucial for predicting its involvement in reactions where this proton might be transferred.

Table 2: Calculated Tautomerization Barrier for 2-Mercaptopyridine This table is interactive. Users can sort the data by clicking on the column headers.

Reaction Pathway Method Energy Barrier (kcal/mol) Implication Reference
Intramolecular CBS-Q ~25 Unlikely pathway acs.org
Intramolecular CCSD/cc-pVTZ ~30 Unlikely pathway acs.org

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

In this compound, the protonation at the nitrogen atom significantly lowers the energy of the molecular orbitals compared to the neutral molecule. The HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the pyridine ring. The LUMO is typically a π* orbital of the pyridinium (B92312) ring system.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the precise energies and spatial distributions of these orbitals can be calculated using DFT. Analysis of the HOMO's location can predict the site of electrophilic attack, while the LUMO's location indicates the likely site for nucleophilic attack. For instance, the HOMO's localization on the sulfur atom suggests that it is a primary site for interaction with electrophiles. Conversely, the LUMO's distribution over the electron-deficient pyridinium ring would make the ring susceptible to attack by nucleophiles.

Ligand Field Theory and Electronic Properties of Pyridine-2-thiol Metal Complexes

Ligand Field Theory (LFT) provides a sophisticated model for understanding the electronic structure and properties of transition metal complexes. An extension of crystal field theory, LFT incorporates concepts from molecular orbital theory to describe the interactions between metal ions and surrounding ligands. youtube.com When Pyridine-2-thiol, acting as a ligand (often in its deprotonated thiolate form, C₅H₄NS⁻), coordinates to a metal center, its donor atoms—typically sulfur or nitrogen—influence the energies of the metal's d-orbitals. rsc.orgcdnsciencepub.comlibretexts.org This interaction leads to a splitting of the d-orbitals into different energy levels, a phenomenon that dictates the complex's electronic properties, including its color, magnetic behavior, and reactivity. youtube.comlibretexts.org

The nature of the metal-ligand bond in Pyridine-2-thiol complexes has been extensively studied using electronic spectroscopy and magnetic susceptibility measurements. rsc.org In most complexes, bonding occurs through the sulfur atom, which acts as a sigma donor. rsc.orgcdnsciencepub.com The electronic spectra of these complexes often exhibit sulfur-to-metal charge transfer bands. cdnsciencepub.com The energy of these charge transfer bands and the d-d transitions can be analyzed to determine ligand field parameters. These parameters quantify the strength of the interaction between the Pyridine-2-thiol ligand and the metal ion. For instance, studies on complexes with metals like cobalt(II), nickel(II), and platinum(II) have helped to identify their coordination geometries; tetrahedral chromophores are common for Co(II), while square planar geometries are observed for Ni(II) and Pt(II). cdnsciencepub.com

The electronic properties of these complexes can be fine-tuned by modifying the Pyridine-2-thiol ligand. acs.org Introducing different substituents onto the pyridine ring alters the ligand's steric and electronic characteristics, which in turn affects the stability and reactivity of the resulting metal complex. acs.orgresearchgate.net For example, in tungsten acetylene (B1199291) complexes stabilized by Pyridine-2-thiolate (B1254107) ligands, varying the substitution on the pyridine ring influences the tendency towards acetylene insertion, a reaction of interest in understanding certain enzyme active sites. acs.orgresearchgate.net Both steric bulk and the electron-withdrawing or -donating nature of the substituents play a crucial role in modulating the electronic environment of the metal center. acs.org

The table below summarizes the observed coordination geometries and bonding characteristics for several metal complexes of Pyridine-2-thiol, as determined by spectroscopic and magnetic studies.

Metal IonCoordination GeometryKey Spectroscopic FeaturesBonding Atom
Cobalt(II)Tetrahedrald-d transitions, S-to-M charge transferSulfur
Nickel(II)Square Planard-d transitions, S-to-M charge transferSulfur
Copper(II)Variesd-d transitions, S-to-M charge transferSulfur
Platinum(II)Square Planard-d transitions, S-to-M charge transferSulfur
Iron(II)Variesd-d transitions, S-to-M charge transferSulfur
Tungsten(II/IV)VariesLigand-to-metal charge transferSulfur & Nitrogen

This table is generated based on findings from multiple studies investigating the coordination chemistry of Pyridine-2-thiol. rsc.orgcdnsciencepub.comacs.org

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) for Chemical Reactivity

Cheminformatics provides the computational tools to analyze and predict the properties and activities of chemical compounds based on their molecular structure. For this compound, these tools are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models to understand its chemical reactivity. QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. researchgate.netchemrevlett.com This approach is particularly valuable for predicting the behavior of new derivatives without the need for extensive experimental testing. researchgate.net

The reactivity of Pyridine-2-thiol is primarily governed by its thiol (-SH) group and the nitrogen atom in the pyridine ring. wikipedia.org A key application of QSAR would be to model its reactivity towards biological targets, such as its ability to interact with thiol groups in proteins. researchgate.net To build a QSAR model for the thiol reactivity of Pyridine-2-thiol and its derivatives, a series of compounds with varying substituents on the pyridine ring would be synthesized and their reactivity measured experimentally. Concurrently, a wide range of molecular descriptors for each compound would be calculated using cheminformatics software.

These descriptors fall into several categories:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the three-dimensional structure, such as molecular surface area.

Quantum Chemical (Electronic): Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges, and dipole moment. These are particularly relevant for modeling chemical reactivity. researchgate.net

Once the descriptors are calculated and the reactivity data is collected, statistical methods like Multiple Linear Regression (MLR) are employed to build the QSAR model. chemrevlett.com Such a model could take the form of an equation linking specific descriptors to the observed reactivity. For instance, a QSAR study on other thiol-reactive compounds found that hepatotoxicity correlated well with the rate of non-enzymatic reaction with glutathione (B108866) and with electronic frontier orbital parameters describing electrophilicity. researchgate.net A similar approach for Pyridine-2-thiol could predict its potential for covalent binding, a key initiating event in many toxicity pathways. researchgate.net While specific QSAR models for this compound's reactivity are not extensively published, studies on other pyridine derivatives have successfully used QSAR to model their biological activity, demonstrating the feasibility and reliability of this approach for this class of compounds. chemrevlett.com

The table below provides examples of molecular descriptors that would be calculated and used in a hypothetical QSAR study on the reactivity of Pyridine-2-thiol derivatives.

Descriptor TypeExample DescriptorInformation ProvidedRelevance to Reactivity
ElectronicHOMO EnergyEnergy of the highest occupied molecular orbitalRelates to the ability to donate electrons (nucleophilicity)
ElectronicLUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelates to the ability to accept electrons (electrophilicity)
ElectronicPartial Charge on SulfurCalculated electron density on the sulfur atomIndicates the nucleophilicity of the thiol group
StericMolecular VolumeThe volume occupied by the moleculeDescribes how size and shape can hinder or facilitate reactions
LipophilicityLogPPartition coefficient between octanol (B41247) and waterRelates to the compound's ability to cross cell membranes

This table illustrates the types of descriptors commonly used in QSAR modeling to predict chemical reactivity. researchgate.netchemrevlett.com

Role in Supramolecular Chemistry and Advanced Materials Research

Pyridine-2-thiol (B7724439) as a Building Block for Supramolecular Architectures

The molecular structure of pyridine-2-thiol makes it an excellent candidate as a building block for the construction of complex supramolecular architectures. The pyridine (B92270) ring provides a site for metal coordination and hydrogen bonding, while the thiol group can form strong bonds with metal surfaces and participate in disulfide linkages. This dual functionality allows for the creation of ordered structures through both covalent and non-covalent interactions.

Pyridine-2-thiol and its derivatives have been extensively studied for their ability to form self-assembled monolayers (SAMs) on various surfaces, particularly on gold (Au). The thiol group has a strong affinity for gold, leading to the formation of a stable Au-S bond that anchors the molecules to the surface. Once anchored, the pyridine moieties can interact with each other and with the environment, leading to the formation of highly ordered two-dimensional arrays.

The self-assembly process is influenced by several factors, including the solvent, the concentration of the pyridine-2-thiol solution, and the pH. For instance, studies on the adsorption of 2-mercaptopyrazine, a related N-heteroaromatic thiol, on a Au(111) surface have shown that the molecular arrangement is significantly affected by the solution's pH. rsc.org At a low pH, where the nitrogen atoms in the heteroaromatic ring are protonated, a short-range ordered phase is observed. rsc.org In contrast, at a higher pH, a long-range ordered "ladder-like" molecular arrangement is formed. rsc.org

In-situ scanning tunneling microscopy (STM) studies of 2-mercaptopyridine (B119420) (2-MPY) on a Au(111) electrode have revealed that the molecules rapidly adsorb and self-assemble into ordered 2D arrays. acs.org The structure of these arrays can be complex, with various packing arrangements observed, such as (√7 × √21), (√7 × √19), and (3√3 × 3√3)R30° structures. acs.org The surface coverage of 2-MPY on Au(111) has been determined to be approximately 0.15, as calculated from stripping voltammetry. acs.org

Structural Parameters of Self-Assembled Monolayers of N-Heteroaromatic Thiols on Au(111)
CompoundpHPacking StructureAdsorption GeometryAverage Molecular Density (Ų/molecule)
2-Mercaptopyrazine2(2√3 × √21)R30°Standing-up32.55
2-Mercaptopyrazine8(3 × √37)R43°Standing-up and tilted49.47
4-Mercaptopyridine1(5 × √3)R30°--
4-Mercaptopyridine5(12 × √3)R30°--
4-Mercaptopyridine12(12 × √3)R30°--
2-Mercaptopyrimidine2Disordered--
2-Mercaptopyrimidine7(4√2 × 3)R51°--
2-Mercaptopyrimidine12(4√2 × 3)R51°--

Non-covalent interactions are the driving forces behind the self-assembly of pyridine-2-thiol into supramolecular structures. These weak interactions, which include hydrogen bonding and π-π stacking (aromatic stacking), dictate the orientation and packing of the molecules in the resulting assembly.

The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, while the thiol group can act as a hydrogen bond donor. This allows for the formation of intermolecular hydrogen bonds that contribute to the stability of the supramolecular architecture. In the solid state, pyridine-2-thiol exists in its thione tautomeric form, which facilitates the formation of hydrogen-bonded dimers and chains.

Incorporation of Pyridine-2-thiol into Functional Materials

The unique properties of pyridine-2-thiol make it a valuable component in the design and synthesis of functional materials. Its ability to coordinate with metal ions and form stable self-assembled layers allows for its incorporation into a variety of material types, including metal-organic frameworks, coordination polymers, and polymeric coatings.

Pyridine-2-thiol and its derivatives are effective ligands for the construction of coordination polymers and have the potential to be incorporated into Metal-Organic Frameworks (MOFs). The nitrogen atom of the pyridine ring and the sulfur atom of the thiol group can both coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.net

The coordination chemistry of pyridine-2-thiol with various transition metals, including iron(II), cobalt(II), nickel(II), copper(I) and (II), rhodium(II), and palladium(II), has been extensively studied. rsc.org In most of these complexes, the pyridine-2-thiol ligand is unidentate, coordinating to the metal ion through the sulfur atom. rsc.org However, in some cases, it can act as a bridging or chelating ligand, involving both the sulfur and nitrogen atoms in coordination. unioviedo.es

While the direct incorporation of pyridine-2-thiol hydrochloride into the primary framework of MOFs is not widely reported, the functionalization of MOFs with thiol groups is a known strategy to enhance their properties, such as their affinity for heavy metals. Thiol and thioether-based MOFs represent a specific class of these materials where the organic linkers contain these sulfur functional groups. nih.gov These materials can be synthesized directly from thiol-containing ligands or through post-synthetic modification of a pre-existing MOF. nih.gov

Coordination Complexes of Pyridine-2-thiol with Various Metal Ions
Metal IonComplex FormulaCoordination Mode of Pyridine-2-thiolReference
Iron(II)-Unidentate (via S) rsc.org
Cobalt(II)-Unidentate (via S) rsc.org
Nickel(II)-Unidentate (via S) rsc.org
Copper(II)-Unidentate (via S) rsc.org
Copper(I)-Unidentate (via S) rsc.org
Rhodium(II)-Unidentate (via S) rsc.org
Palladium(II)PdL₂(LH)- rsc.org
Ruthenium[Ru₆(μ₃-H)(μ₅-k²-Spy)(μ-CO)(CO)₁₅]μ₅-k²-coordination mode unioviedo.es

Pyridine-2-thiol and its derivatives can be incorporated into polymeric materials to impart specific functionalities. The thiol group can be used as a point of attachment for polymer chains or as a functional group within the polymer structure. For example, polymers functionalized with pyridine-2-thiol can be used in applications such as drug delivery, sensing, and catalysis.

One common strategy involves the use of pyridyl disulfide-containing monomers in polymerization reactions. These monomers can be copolymerized with other monomers to create polymers with pendant pyridyl disulfide groups. These groups are reactive towards thiols, allowing for the post-polymerization modification of the material with thiol-containing molecules. This approach has been used to create redox-responsive polymers that can release a payload in a reducing environment.

Furthermore, pyridine-2-thiol can be used to modify the surface of materials to create functional coatings. For instance, it has been investigated as a corrosion inhibitor for brass in acidic environments. mdpi.comnih.gov Electrochemical studies have shown that pyridine-2-thiol can form a protective film on the surface of brass, significantly reducing the corrosion rate. mdpi.comnih.gov The adsorption of pyridine-2-thiol on the metal surface is believed to occur through the formation of a Cu-S bond, leading to a chemisorbed layer that blocks the active sites for corrosion. mdpi.com

Surface Chemistry and Adsorption Phenomena Involving this compound

The surface chemistry of this compound is dominated by the strong interaction of the thiol group with metal surfaces. This interaction leads to the formation of a stable, self-assembled monolayer that can modify the physical and chemical properties of the surface.

The adsorption of pyridine-2-thiol on metal surfaces like gold and copper is a well-studied phenomenon. The process involves the cleavage of the S-H bond and the formation of a strong metal-sulfur bond. In the case of this compound, the protonated pyridine ring can influence the adsorption process and the structure of the resulting monolayer. The protonated nitrogen can interact with anions in the solution and influence the packing of the molecules on the surface. mdpi.com

The adsorption of pyridine-2-thiol on a brass surface in a sulfuric acid medium has been shown to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. mdpi.com The equilibrium constant for this adsorption process has been calculated to be 1.28 × 10⁵ L/mol, suggesting a strong interaction between the inhibitor and the metal surface. mdpi.com X-ray photoelectron spectroscopy (XPS) data has confirmed that the pyridine-2-thiol molecules adsorb on the surface through the formation of a S-Cu bond. mdpi.com

Adsorption on Metal Surfaces (e.g., corrosion inhibition mechanisms)

Pyridine-2-thiol is an effective corrosion inhibitor, particularly for copper and its alloys, such as brass, in acidic environments. mdpi.comacs.orgnih.govmdpi.com Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acidic medium. The interaction between the inhibitor and the metal surface can occur through two primary mechanisms: physisorption, which involves electrostatic attraction between charged species, and chemisorption, which involves the formation of coordination or covalent bonds. mdpi.com

Research indicates that the adsorption of pyridine-2-thiol on brass surfaces is predominantly chemisorption. mdpi.com The molecule contains both sulfur and nitrogen atoms, which can act as active centers for adsorption. amazonaws.com Specifically, X-ray Photoelectron Spectroscopy (XPS) data has confirmed that pyridine-2-thiol adsorbs onto the surface by forming a sulfur-copper (S-Cu) bond. mdpi.com This strong interaction creates a stable, dense protective film on the metal.

The effectiveness of pyridine-2-thiol as a corrosion inhibitor is concentration-dependent. Studies on brass in a 0.5 M sulfuric acid (H₂SO₄) solution demonstrated that the addition of the inhibitor significantly reduces the corrosion current density (i_corr). mdpi.comacs.orgnih.goviieta.org An optimal concentration was identified at 0.25 mM, which lowered the i_corr value from 26 µA/cm² in the uninhibited solution to 1.8 µA/cm². acs.orgnih.govmdpi.com At this concentration, corrosion inhibition efficiencies of over 85% were achieved. acs.orgnih.govnih.gov The adsorption behavior of pyridine-2-thiol on the brass surface was found to follow the Langmuir adsorption isotherm, which is characteristic of monolayer adsorption. mdpi.comacs.org

Electrochemical Impedance Spectroscopy (EIS) further supports these findings, showing that both polarization resistance (R_p) and charge transfer resistance (R_ct) values increase substantially in the presence of the inhibitor, indicating a reduction in the corrosion rate. mdpi.comacs.orgnih.gov Scanning Electron Microscopy (SEM) images have visually confirmed the protective effect, showing a much smoother, defect-free surface on the inhibited metal compared to the significant scale formation on the uninhibited brass surface. acs.orgnih.gov

Corrosion Inhibition Performance of Pyridine-2-thiol on Brass in 0.5 M H₂SO₄
ParameterValue (Uninhibited)Value (Inhibited with 0.25 mM Pyridine-2-thiol)Reference
Corrosion Current Density (i_corr)26 µA/cm²1.8 µA/cm² acs.orgnih.govmdpi.com
Inhibition Efficiency (IE%)->85% acs.orgnih.gov
Adsorption Isotherm-Langmuir mdpi.comacs.org
Primary Adsorption Mechanism-Chemisorption (S-Cu bond formation) mdpi.com

Surface Modification for Chemical Sensor Applications

The unique structure of pyridine-2-thiol, featuring a thiol (-SH) group and a pyridine ring, makes it an excellent candidate for modifying surfaces in the development of chemical sensors. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold (Au), enabling the spontaneous formation of well-ordered, self-assembled monolayers (SAMs). qucosa.denih.gov This process provides a straightforward and effective method for functionalizing sensor electrodes.

Once anchored to the surface via the Au-S bond, the pyridine ring is exposed, presenting its nitrogen atom as a binding site for target analytes. acs.orgnih.gov The nitrogen atom in the pyridine moiety can coordinate with various metal ions. This selective interaction is the basis for its application in electrochemical and optical sensors. acs.org

A prominent application is in the detection of heavy metal ions, which are significant environmental pollutants. For instance, gold electrodes or nanoparticles functionalized with mercaptopyridine have been developed into highly sensitive and selective sensors for mercury ions (Hg²⁺). acs.orgnih.govnih.gov The sensing mechanism relies on the coordination between the pyridinic nitrogen and the Hg²⁺ ion. acs.orgnih.gov This binding event alters the properties of the electrode surface, leading to a measurable change in the electrochemical signal (e.g., current or impedance) or optical signal (e.g., surface plasmon resonance). acs.orgnih.gov

Research has demonstrated the development of a fiber-optic sensor based on surface plasmon resonance (SPR) for Hg²⁺ detection using 4-mercaptopyridine-functionalized gold nanoparticles. acs.orgnih.gov In this system, the self-assembled monolayer captures Hg²⁺, which then facilitates the binding of the functionalized nanoparticles, creating a plasmonic coupling that amplifies the sensor's signal. acs.org This sensor achieved a detection limit as low as 8 nM. acs.orgnih.gov Similarly, electrochemical sensors using 4-mercaptopyridine-modified gold electrodes have shown a wide detection range for Hg²⁺ with a low limit of detection of 0.002 µg/L. nih.gov The selectivity of these sensors is high because the binding affinity of the pyridine nitrogen for mercury is significantly stronger than for other common metal ions. nih.gov

Beyond mercury, mercaptopyridine-modified sensors have been explored for other analytes. For example, a fluorescent probe composed of 2-mercaptopyridine–copper nanoparticles (2MP-CuNPs) has been synthesized for various sensing applications. mdpi.com This demonstrates the versatility of using the pyridine-thiol motif to create tailored surfaces for advanced chemical sensing platforms. mdpi.com

Applications of Mercaptopyridine in Chemical Sensors
Sensor TypeFunctional MaterialTarget AnalyteSensing PrincipleReference
Fiber-Optic SPR Sensor4-Mercaptopyridine-functionalized Au nanoparticlesHg²⁺Plasmonic coupling upon Hg²⁺ coordination acs.orgnih.gov
Electrochemical Sensor4-Mercaptopyridine SAM on Au electrodeHg²⁺Change in electrochemical impedance/current upon Hg²⁺ coordination nih.gov
Fluorescent Probe2-Mercaptopyridine–copper nanoparticles (2MP-CuNPs)VariousFluorescence quenching/enhancement mdpi.com

Biomolecular Recognition and Interaction Mechanisms of Pyridine 2 Thiol Derivatives Mechanistic Focus

Ligand-Protein Binding Studies and Molecular Recognition Mechanisms

The interaction of pyridine-2-thiol (B7724439) derivatives with proteins is a cornerstone of their biological activity. These interactions are driven by a combination of forces including hydrogen bonding, hydrophobic interactions, and, notably, coordination with metal ions within protein active sites. Molecular recognition, the specific binding to a target protein over others, is determined by the precise complementarity of shape and chemical properties between the ligand and the protein's binding pocket.

The pyridine-2-thiol scaffold is a key component in a variety of enzyme inhibitors. By understanding the kinetics of this inhibition, researchers can elucidate the mechanism of action at a molecular level.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. researchgate.net Several isoforms are associated with diseases, making them important therapeutic targets. nih.gov Pyridine-based sulfonamides have been extensively studied as CA inhibitors. researchgate.net The primary mechanism of inhibition involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. researchgate.net This binding displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. nih.gov

The pyridine (B92270) ring itself plays a crucial role in orienting the molecule within the active site and can form additional interactions with amino acid residues, enhancing binding affinity and conferring selectivity for different CA isoforms. researchgate.net For instance, modifications to the pyridine scaffold can exploit differences in the hydrophilic and lipophilic regions of the active sites of various isoforms, such as the cancer-associated hCA IX and hCA XII, leading to the development of selective inhibitors. researchgate.net

Fumarate (B1241708) Reductase Inhibition: NADH-fumarate reductase (FRD) is an enzyme critical for the energy metabolism of certain anaerobic organisms, including various parasites and bacteria. nih.gov This enzyme is absent in mammals, making it an attractive target for antimicrobial drug development. rsc.org The derivative pyridine-2-thiol 1-oxide (and its metal complexes) has been identified as a potent inhibitor of FRD from the parasite Trypanosoma cruzi. nih.gov

The mechanism of inhibition is believed to involve the coordination of the pyridine-2-thiolato 1-oxide ligand to a metal center or key residues within the enzyme's active site, disrupting the electron transfer process from NADH to fumarate. nih.gov Molecular docking studies have predicted that these compounds are effective inhibitors, a finding confirmed by experimental assays using parasite protein extracts. nih.gov The inhibition kinetics reveal a specific interaction with the enzyme, highlighting the potential of this scaffold for targeting parasite-specific metabolic pathways. nih.gov

Table 1: Enzyme Inhibition by Pyridine-2-thiol Derivatives This table is interactive. You can sort and filter the data.

Derivative Class Target Enzyme Organism Inhibition Mechanism Key Finding
Pyridine Sulfonamides Carbonic Anhydrase (CA) Human Coordination to active site Zn²⁺ Selectivity for cancer-related isoforms (hCA IX, XII) can be achieved.
Pyridine-2-thiol 1-oxide Fumarate Reductase (FRD) Trypanosoma cruzi Disruption of electron transfer Potent and specific inhibition of a parasite-essential enzyme.

To fully characterize the binding of pyridine-2-thiol derivatives to their protein targets, a variety of biophysical methods are employed. These techniques provide quantitative data on binding affinity, thermodynamics, and the structural changes associated with the interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding constant (Kₐ), binding enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the ligand-receptor interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide high-resolution structural information about the ligand-receptor complex in solution. Techniques like chemical shift perturbation mapping can identify the specific amino acid residues in the protein that are involved in the binding interface. Furthermore, transferred Nuclear Overhauser Effect (trNOE) experiments can be used to determine the conformation of the bound ligand.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor binding events in real-time. It measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a receptor immobilized on the chip. SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated.

X-ray Crystallography: This powerful technique can provide a static, atomic-level three-dimensional structure of the ligand bound to its target protein. This information is invaluable for understanding the precise orientation of the ligand in the binding pocket and identifying all points of interaction, which is crucial for structure-based drug design.

These methods, applied to pyridine-2-thiol derivatives, would allow for a detailed mechanistic understanding of their molecular recognition by protein receptors, guiding the optimization of their binding affinity and selectivity.

Interactions with Nucleic Acids and Their Components (mechanistic aspects)

While the interactions of pyridine-2-thiol itself with nucleic acids are not extensively documented, the pyridine scaffold is a common feature in molecules designed to bind DNA and RNA. Often, these interactions are mediated by metal complexes where the pyridine-containing ligand directs the complex to the nucleic acid.

The primary non-covalent binding modes for such complexes include:

Intercalation: The planar aromatic system of the pyridine ring can insert itself between the base pairs of the DNA double helix. nih.govnih.gov This mode of binding is often stabilized by π-π stacking interactions with the nucleobases. Intercalation can lead to significant structural distortions in the DNA, such as unwinding and lengthening of the helix, which can interfere with replication and transcription processes. nih.gov

Groove Binding: Ligands can also bind within the minor or major grooves of the DNA helix. This interaction is typically driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions with the walls of the groove. Pyridine-containing synthetic peptides, for example, have been designed to bind in the minor groove of DNA in a sequence-specific manner. rsc.org

Covalent Binding: Some metal complexes can bind covalently to nucleobases, with the pyridine ligand serving to direct the metal to a specific site. nih.gov

In addition to these binding modes, some metal complexes incorporating pyridine-based ligands have been shown to induce cleavage of the DNA backbone, often through oxidative mechanisms involving the generation of reactive oxygen species. rsc.org While specific studies on pyridine-2-thiol hydrochloride are limited, its ability to form stable complexes with various transition metals suggests that its derivatives could be designed to interact with nucleic acids through these established mechanisms. wikipedia.org The use of 2-mercaptopyridine (B119420) as a reagent for purifying plasmid DNA further implies a form of interaction with nucleic acids. researchgate.net

Redox-Active Roles in Biochemical Model Systems

The thiol (-SH) group of pyridine-2-thiol is redox-active, meaning it can participate in electron transfer reactions. This property is central to its role in various biochemical model systems. The primary redox reaction for thiols is their oxidation to form a disulfide (-S-S-) bond.

In the case of pyridine-2-thiol, it readily oxidizes to form its corresponding disulfide, 2,2'-dipyridyl disulfide. researchgate.net This reaction is a two-electron, two-proton process:

2 HSC₅H₄N ⇌ (C₅H₄N)₂S₂ + 2H⁺ + 2e⁻

This reversible thiol-disulfide interconversion is a fundamental process in biological systems for maintaining redox homeostasis. nih.gov Thiol-containing molecules, like glutathione (B108866), are the cell's primary defense against oxidative stress. nih.gov Pyridine-2-thiol derivatives can act as antioxidants in biochemical models by several mechanisms:

Radical Quenching: The thiol group can directly donate a hydrogen atom to neutralize reactive free radicals, thereby terminating damaging chain reactions.

Reductant Activity: They can reduce oxidized components of a system, such as protein disulfides, restoring their function.

Metal Chelation: By binding to redox-active metal ions like iron and copper, pyridine-2-thiol derivatives can prevent them from participating in Fenton chemistry, which generates highly reactive hydroxyl radicals. mdpi.com

Studies on pyridine derivatives in aqueous media have shown that their electrochemical properties, and thus their redox behavior, can be tuned by the addition of electron-donating or electron-withdrawing substituents to the pyridine ring. mdpi.com This allows for the rational design of pyridine-2-thiol derivatives with specific redox potentials for use in various biochemical model systems.

Design of Pyridine-2-thiol Scaffolds for Probing Biological Pathways (mechanistic probes)

A mechanistic probe is a molecule designed to interact with a specific biological target (like an enzyme or receptor) to help elucidate its function or a particular pathway. The pyridine scaffold is considered a "privileged structure" in medicinal chemistry because it is found in numerous bioactive compounds and can be readily modified to create libraries of derivatives for screening. researchgate.netnih.gov

The pyridine-2-thiol scaffold is particularly useful for designing mechanistic probes due to its combined features:

Targeting Moiety: The pyridine ring and its substituents can be tailored to provide high-affinity and selective binding to a protein of interest, as seen with inhibitors of carbonic anhydrase and fumarate reductase. researchgate.netnih.gov By creating potent and selective inhibitors, researchers can use them to block a specific node in a biological pathway and observe the downstream consequences.

Reactive Handle: The thiol group can be used as a reactive handle for chemical modifications. For example, it can be used to attach reporter groups, such as fluorophores or biotin (B1667282) tags, allowing for the visualization or isolation of the target protein.

Fluorescent Probes: The pyridine-2-thiol moiety can be incorporated into fluorescent probes designed to detect biological thiols or metal ions. The interaction of the probe with its target can trigger a change in fluorescence (e.g., a "turn-on" signal) through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). Such probes are powerful tools for real-time imaging of analytes and their dynamics within living cells. For instance, a probe could be designed where the thiol group quenches a nearby fluorophore; upon reaction of the thiol (e.g., oxidation or metal binding), the quenching is relieved, and fluorescence is restored, signaling the event.

By systematically modifying the pyridine-2-thiol scaffold, chemists can develop sophisticated molecular tools to probe and dissect complex biological pathways with high precision.

Future Research Directions and Emerging Applications of Pyridine 2 Thiol Hydrochloride in Chemical Science

Development of Novel Synthetic Methodologies for Pyridine-2-thiol (B7724439) Derivatives

The synthesis of pyridine (B92270) derivatives is a cornerstone of medicinal and materials chemistry. researchgate.netrsc.org Future research is focused on developing more efficient, sustainable, and direct methods for creating complex pyridine-2-thiol derivatives.

One promising direction is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. bcrcp.ac.innih.gov The development of novel MCRs that incorporate a thiol-containing component could provide rapid access to libraries of substituted pyridine-2-thiol derivatives for screening in various applications. The use of green catalysts, such as magnetic nanoparticles, in these reactions is an area of active investigation to improve sustainability. nih.gov

Another emerging area is the direct C-H functionalization of the pyridine ring. nih.gov While challenging due to the electronic nature of the pyridine ring, direct C-H activation methods would offer a more atom-economical approach to installing new functional groups, bypassing the need for pre-functionalized starting materials. Research into regioselective C-H functionalization of pyridine-2-thiol precursors could unlock new synthetic pathways.

Furthermore, novel synthetic routes are being explored that build the pyridine ring from acyclic precursors. For instance, methods involving the condensation of α,β-unsaturated ketones with compounds like malononitrile (B47326) and a thiol source under microwave irradiation represent a modern approach to constructing the core structure. wikipedia.org A single-step conversion of N-vinyl amides to pyridine derivatives using an activating agent and a π-nucleophile also presents a powerful strategy for creating highly substituted pyridines. organic-chemistry.org

Synthetic StrategyDescriptionPotential Advantages
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step to form a complex product. bcrcp.ac.innih.govHigh efficiency, atom economy, rapid library generation.
Direct C-H Functionalization Activating and functionalizing C-H bonds directly on the pyridine ring. nih.govAtom economy, reduced synthetic steps, novel substitution patterns.
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reactions, such as the condensation of acyclic precursors. wikipedia.orgReduced reaction times, improved yields, enhanced reaction control.
Amide Activation/Annulation A one-step conversion of N-vinyl amides into pyridines via an activated intermediate and subsequent ring formation. organic-chemistry.orgHigh convergence, mild conditions, precise substituent control.

Exploration of New Catalytic Applications and Mechanistic Insights

The unique electronic and structural properties of pyridine-2-thiol make it a promising candidate for catalysis. Its ability to act as both a Lewis base and a Brønsted acid is being explored for new catalytic transformations. wikipedia.org

An emerging application is in isodesmic C-H borylation of heteroarenes, where pyridine-2-thiol acts as a catalyst. wikipedia.org Its specific arrangement of Lewis basic and Brønsted acidic sites facilitates the cleavage and formation of boron-carbon bonds. Future work will likely focus on expanding the scope of this catalysis to a wider range of substrates and developing asymmetric versions of the reaction.

Pyridine-2-thiol is also an excellent catalyst for electrophilic nitrosation reactions. rsc.org It reacts rapidly with nitrous acid to form an unstable S-nitroso ion, which can then act as an efficient nitrosating agent. rsc.org Mechanistic studies have provided detailed kinetic data on this process, revealing reaction rates close to the diffusion-controlled limit. rsc.org Further research could explore the application of this catalytic system in organic synthesis, for example, in the controlled generation of nitric oxide (NO) or for specific nitrosation of complex biological molecules.

Mechanistic insights from related systems, such as rhodium-catalyzed alkyne hydrothiolation, where pyridine can enhance selectivity, also provide a blueprint for future studies. amanote.com Investigating the role of pyridine-2-thiol as a ligand or additive in transition metal catalysis could lead to the discovery of new catalytic systems with improved activity and selectivity.

Advances in Coordination Chemistry and Materials Science

Pyridine-2-thiol and its deprotonated form, pyridine-2-thiolate (B1254107), are versatile ligands in coordination chemistry, capable of binding to metal ions through either the sulfur or nitrogen atom, or both. rsc.orgscilit.com Research in this area is moving towards the synthesis of novel coordination complexes with tailored electronic, magnetic, and optical properties for applications in materials science.

Complexes of pyridine-2-thiol with transition metals such as iron, cobalt, nickel, copper, and rhodium have been prepared and characterized. rsc.orgscilit.com Future work will involve designing and synthesizing more complex polynuclear structures and metal-organic frameworks (MOFs) using pyridine-2-thiol derivatives as building blocks. These materials could have applications in gas storage, separation, and catalysis.

The study of tungsten complexes stabilized with pyridine-2-thiolate ligands is particularly relevant to understanding the reactivity of tungstoenzymes. nih.govacs.orgresearchgate.net By systematically varying the substituents on the pyridine ring, researchers can probe the electronic and steric effects on processes like acetylene (B1199291) insertion into metal-ligand bonds. nih.govacs.org This fundamental research provides insights that could guide the design of new biomimetic catalysts. researchgate.net

In materials science, pyridine-2-thiol has shown significant promise as a corrosion inhibitor, particularly for copper and its alloys like brass. mdpi.comnih.gov It adsorbs onto the metal surface, forming a protective film. mdpi.comnih.gov X-ray photoelectron spectroscopy (XPS) studies have confirmed that it bonds to the surface via a S-Cu bond, effectively blocking the oxidation of copper. mdpi.com Future research will focus on developing more robust and long-lasting corrosion-inhibiting coatings based on pyridine-2-thiol derivatives and understanding their behavior in diverse and harsh environments.

Research AreaFocusPotential Applications
Metal-Organic Frameworks (MOFs) Synthesis of porous crystalline materials using pyridine-2-thiol derivatives as organic linkers.Gas storage, chemical separations, heterogeneous catalysis.
Biomimetic Catalysis Using tungsten-pyridine-2-thiolate complexes to model the active sites of tungstoenzymes. nih.govacs.orgresearchgate.netDevelopment of new catalysts for challenging chemical transformations.
Corrosion Inhibition Investigating the mechanism of surface protection and developing advanced protective coatings. mdpi.comnih.govProtection of industrial equipment, pipelines, and marine applications.

Interdisciplinary Research at the Interface of Pyridine-2-thiol Chemistry and Other Scientific Fields

The versatility of the pyridine-2-thiol scaffold makes it a valuable tool for interdisciplinary research, particularly at the interface of chemistry and biology.

In medicinal chemistry, pyridine derivatives are vital scaffolds for drug discovery, exhibiting a wide range of biological activities including antibacterial, anticancer, and anticonvulsant properties. researchgate.netrsc.orgnih.gov Novel thioalkyl derivatives of pyridine are being synthesized and evaluated for their psychotropic and anticonvulsant effects. nih.gov A significant emerging application is in the development of new antiprotozoal agents. For instance, a gold(I) complex containing pyridine-2-thiol N-oxide has demonstrated potent activity against Trypanosoma cruzi and Leishmania species by inhibiting NADH fumarate (B1241708) reductase, a parasite-specific enzyme. nih.gov This highlights a promising strategy for developing selective chemotherapeutics.

Beyond medicine, pyridine-2-thiol has been investigated as a reagent for purifying plasmid DNA from protein and RNA impurities, showcasing its potential in biotechnology and molecular biology. wikipedia.org The ability of pyridine derivatives to act as chemosensors for detecting various ions is another active area of research, bridging synthetic chemistry with analytical and environmental science. researchgate.net Future work could focus on designing highly selective and sensitive sensors for environmental monitoring or medical diagnostics based on the pyridine-2-thiol framework.

Theoretical and Computational Perspectives on Unexplored Reactivity

Theoretical and computational chemistry provides powerful tools to understand and predict the behavior of molecules like pyridine-2-thiol. These methods are crucial for exploring reactivity that may be difficult to study experimentally.

A key area of computational investigation has been the tautomeric equilibrium between pyridine-2-thiol and pyridine-2(1H)-thione. acs.orgresearchgate.net Density functional theory (DFT) and ab initio calculations have shown that while the thiol form is more stable in the gas phase, the thione tautomer is favored in solution due to its larger dipole moment and stabilization by solvent effects. acs.orgresearchgate.net These studies also predict that tautomerization likely occurs via a hydrogen-bonded dimer, as the intramolecular transition state is energetically high. acs.orgresearchgate.net

Future computational work will likely focus on modeling the mechanisms of reactions catalyzed by pyridine-2-thiol and its metal complexes. For example, combined quantum mechanics/molecular mechanics (QM/MM) calculations, similar to those used to study enzymes like 2,5-dihydroxypyridine (B106003) dioxygenase (NicX), could be employed to gain deep mechanistic insights into catalytic processes involving pyridine-2-thiol. nih.gov Such studies can elucidate the roles of active site residues, predict reaction barriers, and identify key intermediates. nih.gov These computational predictions can guide the design of new experiments and the development of more efficient catalysts and novel synthetic methodologies.

Computational MethodResearch FocusKey Insights
Density Functional Theory (DFT) Tautomeric equilibrium between thiol and thione forms. acs.orgresearchgate.netThiol is more stable in the gas phase; thione is favored in solution. Tautomerization likely proceeds through a dimer.
Ab initio Calculations Energetics of tautomerization and dimerization. acs.orgresearchgate.netProvides high-accuracy energy calculations for different isomers and transition states.
QM/MM Calculations Elucidating enzymatic and catalytic reaction mechanisms. nih.govCan model complex reaction environments and predict rate-limiting steps and energy barriers.

Q & A

Q. What laboratory synthesis methods are recommended for Pyridine-2-thiol hydrochloride?

this compound is typically synthesized via nucleophilic substitution or thiolation reactions. A common approach involves reacting 2-chloropyridine with thiourea or hydrogen sulfide under controlled conditions. For example, potassium carbonate in dimethylformamide (DMF) can act as a base to deprotonate the thiol precursor, facilitating substitution at the 2-position of the pyridine ring . Post-reaction, the product is precipitated by acidification (e.g., HCl) and purified via recrystallization from ethanol/water mixtures. Ensure inert gas purging (N₂/Ar) to prevent oxidation of the thiol group during synthesis .

Q. What safety protocols should be followed when handling this compound?

Key precautions include:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use a NIOSH-approved respirator if handling powders to prevent inhalation .
  • Ventilation : Work in a fume hood to minimize exposure to vapors or dust.
  • Storage : Store in airtight containers under inert gas at 2–8°C to prevent degradation .
  • Spills : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Q. How is the structure of this compound confirmed after synthesis?

Structural confirmation involves:

  • NMR : ¹H NMR (D₂O/DMSO-d₆) shows characteristic pyridine ring protons (δ 7.5–8.5 ppm) and a singlet for the thiol proton (δ ~3.5 ppm, exchangeable). ¹³C NMR confirms the C-S bond (δ ~125–135 ppm) .
  • FT-IR : Peaks at 2550–2600 cm⁻¹ (S-H stretch) and 1580–1600 cm⁻¹ (pyridine ring vibrations) .
  • Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in this compound synthesis?

Low yields often arise from side reactions (e.g., oxidation or dimerization). Optimization strategies include:

  • Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce byproducts .
  • Temperature Control : Maintain reactions at 50–60°C to balance kinetics and thermal decomposition risks.
  • Catalysis : Add catalytic Cu(I) or Fe(III) salts to accelerate thiolation .
  • Inert Atmosphere : Rigorous N₂ purging minimizes thiol oxidation to disulfides .

Q. What advanced analytical techniques are used to assess trace impurities in this compound?

  • HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and electrospray ionization (ESI-MS) identify impurities (e.g., disulfides or unreacted 2-chloropyridine). Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .
  • X-ray Crystallography : Resolves crystalline impurities and confirms stereochemical purity .
  • TGA/DSC : Detects hydrate or solvent residues by analyzing thermal decomposition profiles .

Q. How does the thiol group in this compound influence its reactivity in metal coordination studies?

The thiol (-SH) group acts as a soft Lewis base, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). In catalysis research, its chelating ability modifies metal electronic environments, enhancing redox activity. For example, in Pd-catalyzed cross-coupling reactions, this compound serves as a ligand to stabilize Pd(0) intermediates, improving reaction turnover .

Methodological Notes

  • Contradictions in Evidence : While some sources (e.g., ) recommend ethanol/water for recrystallization, others suggest methanol for faster precipitation. Validate solvent choices based on compound solubility and stability.

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